3-Chloro-2-phenylprop-2-enamide
Description
Properties
CAS No. |
1909358-78-6 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(Z)-3-chloro-2-phenylprop-2-enamide |
InChI |
InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6- |
InChI Key |
LGLMCVXVVHYYHG-VURMDHGXSA-N |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for 3-chloro-2-phenylprop-2-enamide, a compound of interest for further research and development. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from related compounds and established chemical principles to provide a robust starting point for its synthesis and analysis.
Introduction
This compound belongs to the class of α,β-unsaturated carbonyl compounds, a scaffold known for a diverse range of biological activities. The introduction of a chlorine atom at the α-position of the acrylamide moiety is anticipated to modulate its electronic properties and reactivity, potentially leading to novel pharmacological effects. This document outlines a feasible multi-step synthesis, detailed analytical characterization protocols, and a summary of the known biological activities of structurally related compounds.
Synthesis of this compound
A plausible three-step synthesis for this compound is proposed, commencing from the readily available starting material, cinnamic acid. The overall synthetic pathway is depicted below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Cinnamoyl Chloride
-
Reaction: Cinnamic acid is converted to cinnamoyl chloride via reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (e.g., 2-3 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude cinnamoyl chloride, a pale yellow liquid or low-melting solid, can be used in the next step without further purification, or purified by vacuum distillation.
-
Step 2: Synthesis of Cinnamamide
-
Reaction: Cinnamoyl chloride is reacted with ammonia to form the corresponding amide.
-
Protocol:
-
In a flask cooled in an ice bath, place a concentrated aqueous solution of ammonia (a significant excess).
-
Slowly add a solution of cinnamoyl chloride (1 equivalent) in an inert organic solvent (e.g., diethyl ether, dichloromethane) to the stirred ammonia solution.
-
A white precipitate of cinnamamide will form. Continue stirring for 30 minutes at 0-5 °C.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove ammonium chloride.
-
The crude cinnamamide can be purified by recrystallization from a suitable solvent such as ethanol or water.
-
Step 3: α-Chlorination of Cinnamamide
-
Reaction: The α-position of the double bond in cinnamamide is chlorinated using an electrophilic chlorine source like N-chlorosuccinimide (NCS). This reaction may require a catalyst to promote the desired regioselectivity.
-
Proposed Protocol:
-
Dissolve cinnamamide (1 equivalent) in a suitable aprotic solvent (e.g., carbon tetrachloride, acetonitrile, or dichloromethane) in a reaction flask.
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) to the solution.
-
The reaction may be initiated by the addition of a radical initiator (e.g., a catalytic amount of benzoyl peroxide) and/or by exposure to UV light, or by using an acid catalyst. The optimal conditions would need to be determined experimentally.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization of this compound
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Physical Properties
| Property | Predicted/Expected Value |
| Molecular Formula | C₉H₈ClNO |
| Molecular Weight | 181.62 g/mol |
| Melting Point | To be determined experimentally |
| Appearance | To be determined experimentally |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, the vinylic proton, and the amide protons. The chemical shifts and coupling constants will be indicative of the stereochemistry of the double bond.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons. The position of the carbon attached to the chlorine atom will be a key diagnostic peak.
Expected ¹H and ¹³C NMR Data (based on analysis of similar structures):
| Data Type | Expected Chemical Shift (ppm) and Multiplicity | Assignment |
| ¹H NMR | 7.30-7.60 (m) | Aromatic protons (C₆H₅) |
| ~7.0 (s) | Vinylic proton (-CH=) | |
| 5.5-6.5 (br s, 2H) | Amide protons (-CONH₂) | |
| ¹³C NMR | ~165 | Carbonyl carbon (C=O) |
| 128-135 | Aromatic carbons | |
| ~130 | Vinylic carbon (-C H=) | |
| ~125 | Vinylic carbon (-C (Cl)=) |
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3400-3200 (two bands) |
| C=O stretch | 1680-1640 |
| C=C stretch | 1640-1600 |
| C-Cl stretch | 800-600 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
| Ion | Predicted m/z |
| [M]⁺ (³⁵Cl) | 181.0294 |
| [M]⁺ (³⁷Cl) | 183.0265 |
| [M+H]⁺ (³⁵Cl) | 182.0367 |
| [M+H]⁺ (³⁷Cl) | 184.0337 |
| [M+Na]⁺ (³⁵Cl) | 204.0186 |
| [M+Na]⁺ (³⁷Cl) | 206.0156 |
Data predicted by computational tools.[1]
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, the broader class of cinnamamides and their halogenated derivatives have shown a range of biological effects, suggesting potential areas for investigation.
Caption: Potential biological activities of halo-cinnamamides.
-
Antimicrobial Activity: Cinnamic acid derivatives are known for their antimicrobial properties. Halogenation can enhance this activity by increasing lipophilicity, thereby improving cell membrane penetration.[2][3][4]
-
Anticancer Activity: Some cinnamamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The Michael acceptor properties of the α,β-unsaturated system can lead to covalent modification of biological nucleophiles, such as cysteine residues in proteins, potentially disrupting cancer cell signaling.
-
Enzyme Inhibition: The cinnamoyl scaffold is present in various enzyme inhibitors. The specific substitution pattern on the phenyl ring and the α,β-unsaturated system can be tailored to target specific enzyme active sites.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic reactions, and the characterization plan outlines the necessary analytical techniques to confirm the structure and purity of the final compound. While experimental data for this specific molecule is scarce, the information provided for related compounds offers valuable guidance for researchers. The potential for interesting biological activity, based on the broader class of halo-cinnamamides, makes this compound a compelling target for further investigation in the fields of medicinal chemistry and drug discovery. Experimental validation of the proposed synthesis and a thorough biological evaluation are the recommended next steps.
References
- 1. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides [mdpi.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-phenylprop-2-enamide
Disclaimer: Publicly available experimental data on 3-Chloro-2-phenylprop-2-enamide is exceptionally scarce. This guide provides computed data for (E)-3-chloro-2-phenylprop-2-enamide, sourced from chemical databases. Due to the absence of published research, detailed experimental protocols and biological activity data for this specific compound are not available at this time.
Introduction
This compound is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. This guide aims to provide a comprehensive overview of its physicochemical properties. Given the limited experimental data, this document relies on high-quality computed predictions to offer insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The primary identifier for the E-isomer of this compound is provided in the table below.
| Identifier | Value |
| Compound Name | (E)-3-chloro-2-phenylprop-2-enamide |
| Molecular Formula | C₉H₈ClNO |
| Canonical SMILES | C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N |
| InChI | InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)/b8-6+ |
| InChIKey | LGLMCVXVVHYYHG-SOFGYWHQSA-N |
| PubChem CID | 121552814[1] |
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties for (E)-3-chloro-2-phenylprop-2-enamide. These values are predicted by computational models and provide a valuable starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 181.62 g/mol | PubChem |
| Monoisotopic Mass | 181.02943 Da | PubChem[1] |
| XlogP | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 43.1 Ų | PubChem |
| Complexity | 209 | PubChem |
Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values can aid in the identification of the compound in mass spectrometry analyses.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 182.03671 | 136.6 |
| [M+Na]⁺ | 204.01865 | 144.1 |
| [M-H]⁻ | 180.02215 | 139.7 |
| [M+NH₄]⁺ | 199.06325 | 156.7 |
| [M+K]⁺ | 219.99259 | 140.0 |
Data sourced from PubChem[1]
Experimental Protocols
As of the latest literature review, no specific experimental protocols for the synthesis, purification, or analysis of this compound have been published.
Theoretical Synthesis Workflow
A plausible synthetic route to (E)-3-chloro-2-phenylprop-2-enamide could involve the amidation of its corresponding carboxylic acid, (E)-3-chloro-2-phenylprop-2-enoic acid. A conceptual workflow for this process is outlined below. This is a theoretical protocol and would require experimental optimization.
Biological Activity and Signaling Pathways
There is no published data on the biological activity of this compound. Consequently, no associated signaling pathways have been elucidated. Research into this compound's biological effects would be a novel area of investigation.
Structural Relationships to Related Compounds
While data on this compound is limited, some information is available for its parent carboxylic acid and the corresponding aldehyde. The following diagram illustrates the chemical relationship between these compounds.
Conclusion
This compound represents a molecule with potential for further scientific exploration. The computed data presented in this guide offer a foundational understanding of its physicochemical properties, which can inform future experimental work. The lack of published experimental and biological data highlights an opportunity for novel research in the synthesis, characterization, and evaluation of the therapeutic potential of this and related compounds.
References
An In-depth Technical Guide to 3-Chloro-2-phenylprop-2-enamide: Synthesis, Characterization, and Biological Context
Disclaimer: Publicly available information on the specific discovery, history, and biological activity of 3-Chloro-2-phenylprop-2-enamide is limited. This guide provides a comprehensive overview based on available data for the compound and its close structural analogs. The experimental protocols are proposed based on established chemical principles and data from related compounds.
Introduction
This compound belongs to the cinnamamide class of compounds, which are characterized by a phenylprop-2-enoyl backbone. Cinnamamides are a significant scaffold in medicinal chemistry, found in various natural products and synthetic molecules with a wide range of biological activities.[1] These activities include antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific substitution of a chlorine atom at the 3-position and a phenyl group at the 2-position of the prop-2-enamide core suggests that this compound could possess unique physicochemical and biological properties worthy of investigation. This document aims to provide a technical overview of its known properties, a proposed synthetic route with detailed experimental protocols, and a discussion of the biological activities of structurally related compounds to guide future research.
Physicochemical and Structural Data
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 3-Chloro-2-phenylprop-2-enoic acid |
| Molecular Formula | C₉H₈ClNO | C₉H₇ClO₂ |
| Molecular Weight | 181.62 g/mol | 182.60 g/mol [3] |
| Monoisotopic Mass | 181.02943 Da | 182.0134572 Da[3] |
| IUPAC Name | (2E)-3-chloro-2-phenylprop-2-enamide | 3-chloro-2-phenylprop-2-enoic acid[3] |
| SMILES | C1=CC=C(C=C1)/C(=C\Cl)/C(=O)N | C1=CC=C(C=C1)C(=CCl)C(=O)O[3] |
| InChIKey | LGLMCVXVVHYYHG-SOFGYWHQSA-N | SWECMOXUNJKPPZ-UHFFFAOYSA-N[3] |
| CAS Number | Not available | 18819-63-1 (Z-isomer)[4], 85311-87-1 (E-isomer)[5] |
| Boiling Point | Not available | 296.4°C at 760 mmHg[4][5] |
| Density | Not available | 1.306 g/cm³[4][5] |
Proposed Synthesis and Experimental Protocols
A common and effective method for the synthesis of amides is the conversion of a carboxylic acid to an acyl chloride, followed by reaction with an amine.[2][6] In this case, this compound can be plausibly synthesized from 3-Chloro-2-phenylprop-2-enoic acid.
Proposed Synthetic Pathway
The proposed two-step synthesis involves the activation of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the intermediate acyl chloride, which is then reacted with ammonia to yield the final amide product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Amidation of 3-Chloro-2-phenylprop-2-enoic acid
This protocol is based on general procedures for the synthesis of amides from carboxylic acids via an acyl chloride intermediate.[6]
Materials:
-
3-Chloro-2-phenylprop-2-enoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Concentrated aqueous ammonia (NH₄OH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of 3-Chloro-2-phenylprop-2-enoyl chloride
-
To a solution of 3-Chloro-2-phenylprop-2-enoic acid (1.0 eq) in anhydrous DCM or toluene (5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-2-phenylprop-2-enoyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-Chloro-2-phenylprop-2-enoyl chloride in an anhydrous aprotic solvent such as DCM.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution. Alternatively, bubble ammonia gas through the solution. A precipitate of the amide and ammonium chloride will likely form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If an aqueous workup is desired, add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Activity and Potential Applications of Structurally Related Compounds
While there is no specific data on the biological activity of this compound, the broader class of cinnamamides and halo-substituted aromatic compounds exhibit a range of pharmacological effects. This suggests potential areas of investigation for the title compound.
Table 2: Reported Biological Activities of Structurally Related Cinnamamides
| Compound Class / Example | Biological Activity | Reference |
| Synthetic Cinnamides | Antifungal (against Candida spp.), Antibacterial (against S. aureus) | [7][8] |
| Halo-substituted phenols | Protein tyrosine kinase (PTK) inhibition, Vascular smooth muscle cell (VSMC) proliferation inhibition | [9] |
| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Larvicidal (against mosquito larvae), Fungicidal | [10] |
| Benzenesulphonamide derivatives with carboxamide | Anti-inflammatory, Antimicrobial, Antioxidant | [11] |
The presence of a halogen atom in the structure of these types of compounds can significantly influence their biological activity.[9] For example, halogenation can alter the lipophilicity, electronic properties, and metabolic stability of a molecule, potentially enhancing its therapeutic efficacy.
Potential Mechanism of Action Based on Analogs
The mechanism of action for cinnamamides can vary depending on their specific structure and the biological target. For antimicrobial cinnamides, one proposed mechanism involves the disruption of the fungal cell membrane.
Fungal Cell Membrane Disruption
Some synthetic cinnamides have been shown to interact with ergosterol, a key component of the fungal plasma membrane.[7][8] This interaction can lead to increased membrane permeability, loss of cellular integrity, and ultimately, fungal cell death.
Caption: Potential antifungal mechanism of action for cinnamamide analogs.
Conclusion
This compound is a halogenated cinnamamide for which specific discovery and biological data are not yet publicly available. Based on established chemical principles, a straightforward synthesis from 3-Chloro-2-phenylprop-2-enoic acid is proposed. The rich pharmacology of structurally related cinnamamides and halo-substituted compounds suggests that this compound may exhibit interesting biological activities, potentially as an antimicrobial or enzyme inhibitor. This technical guide provides a foundation for future research, including its synthesis, characterization, and comprehensive biological evaluation to uncover its potential as a novel therapeutic agent or research tool. Further experimental investigation is necessary to validate the proposed synthesis and to determine the specific biological properties and mechanisms of action of this compound.
References
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-2-phenylprop-2-enoic acid | C9H7ClO2 | CID 54327768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemnet.com [chemnet.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of new halophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-2-phenylprop-2-enamide and its Analogs: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-chloro-2-phenylprop-2-enamide scaffold, a derivative of cinnamic acid, represents a promising starting point for the development of novel therapeutic agents. Cinnamic acid and its derivatives, collectively known as cinnamamides, are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The presence of the α,β-unsaturated amide moiety makes these compounds potential Michael acceptors, allowing for covalent interactions with biological targets, which can enhance their potency and selectivity.[1]
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this compound and its analogs, with a focus on their potential as anticancer and anti-inflammatory agents.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be achieved through a multi-step process, beginning with the corresponding phenylacetic acid. A generalized synthetic scheme is presented below, based on established chemical transformations for similar compounds.
Proposed Synthetic Pathway
The synthesis commences with the conversion of a substituted phenylacetic acid to its corresponding acid chloride. This intermediate is then subjected to a Vilsmeier-Haack type reaction to introduce the chloro- and formyl- groups, yielding a 3-chloro-2-phenylpropenal derivative. Subsequent oxidation to the carboxylic acid, followed by conversion to the acyl chloride and amidation, affords the final this compound product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of (E)-3-chloro-2-phenylpropenoyl chloride
This protocol is adapted from general procedures for the synthesis of related compounds.
-
Chlorination of Phenylacetic Acid: To a solution of phenylacetic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain phenylacetyl chloride.
-
Vilsmeier-Haack Formylation: In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (DMF) (3 equivalents) at 0 °C. To this, add the phenylacetyl chloride (1 equivalent) dissolved in DMF. Stir the mixture at room temperature for 12-24 hours. Quench the reaction by pouring it into ice-water and extract the product with an organic solvent. This step yields (E/Z)-3-chloro-2-phenylpropenal.
-
Oxidation to Carboxylic Acid: Dissolve the 3-chloro-2-phenylpropenal in a suitable solvent and treat with an oxidizing agent like potassium permanganate or Jones reagent to yield 3-chloro-2-phenylpropenoic acid.
-
Formation of Acyl Chloride: Convert the 3-chloro-2-phenylpropenoic acid to its acyl chloride by reacting with thionyl chloride, similar to step 1.
Protocol 2.2.2: Synthesis of this compound Analogs
This protocol describes the amidation of the acyl chloride intermediate.
-
Dissolve (E)-3-chloro-2-phenylpropenoyl chloride (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.
-
To this solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.[4]
Biological Activities and Potential Applications
While specific biological data for this compound is limited in the public domain, the broader class of cinnamamides exhibits significant therapeutic potential, particularly in oncology and inflammatory diseases.
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative effects of cinnamamide derivatives against various cancer cell lines. The proposed mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Table 1: Antiproliferative Activity of Selected Cinnamamide Analogs
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| Analog A | 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzamide | K562 (Leukemia) | 0.57 | [2] |
| Analog B | 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzamide | K562 (Leukemia) | 1.2 | [2] |
| Analog C | 3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.017 | [5] |
| Analog D | 3,3-dichloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.031 | [5] |
Anti-inflammatory Activity
Cinnamamide derivatives have also been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.
Mechanisms of Action
Based on the activities of structurally related compounds, two primary mechanisms of action can be postulated for this compound and its analogs: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several cinnamamide analogs have been identified as tubulin polymerization inhibitors. They are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. This leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.
References
In Silico Prediction of 3-Chloro-2-phenylprop-2-enamide Bioactivity: A Technical Guide
Abstract: The identification of novel bioactive molecules is a cornerstone of modern drug discovery. The compound 3-Chloro-2-phenylprop-2-enamide, a member of the acrylamide family, represents a scaffold with potential therapeutic relevance. Acrylamide derivatives have been noted for their ability to form covalent bonds with target enzymes, a characteristic that can lead to potent and durable pharmacological effects.[1] This guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound. It details a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols, data interpretation, and advanced visualization techniques are presented to aid researchers in computational drug discovery projects.
Introduction
In silico techniques are essential in the early phases of drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activity, and identify potential liabilities of drug candidates.[2] These computational methods help prioritize molecules for synthesis and experimental testing, thereby accelerating the development pipeline.[3] The subject of this guide, this compound, possesses a reactive acrylamide warhead, suggesting it may act as an irreversible inhibitor. Such compounds often target proteins with nucleophilic residues, like cysteine, in their active sites.[4] A prominent class of enzymes targeted by such mechanisms are tyrosine kinases, which are crucial regulators of cellular signaling pathways and are frequently dysregulated in diseases like cancer.[5][6] This document outlines a hypothetical in silico evaluation of this compound against a panel of therapeutically relevant tyrosine kinases.
Predicted Bioactivity Profile
The following table summarizes the hypothetical results from a comprehensive in silico analysis of this compound. These predictions are generated through a combination of molecular docking simulations to estimate binding affinity and machine learning-based models for ADMET profiling.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Predicted ADMET Properties | Value |
| EGFR (T790M) | -9.2 | 85.5 | Absorption | |
| Oral Bioavailability | High | |||
| Caco-2 Permeability | High | |||
| BTK | -8.7 | 150.2 | Distribution | |
| BBB Permeant | No | |||
| Plasma Protein Binding | 92% | |||
| JAK2 | -8.1 | 325.8 | Metabolism | |
| CYP2D6 Inhibitor | Yes | |||
| CYP3A4 Inhibitor | No | |||
| SRC | -7.5 | 650.1 | Excretion | |
| Renal Clearance | Moderate | |||
| Toxicity | ||||
| hERG Inhibition | Low Risk | |||
| Ames Mutagenicity | Low Risk |
In Silico Experimental Protocols
Target Selection and Preparation
Protein targets were selected based on the known propensity of acrylamide derivatives to inhibit tyrosine kinases involved in oncology. The crystal structures of Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Janus Kinase 2 (JAK2), and Proto-oncogene tyrosine-protein kinase Src (SRC) were obtained from the Protein Data Bank (PDB). Receptor preparation was conducted using AutoDockTools. This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
Ligand Preparation
The 3D structure of this compound was generated using ChemDraw and subsequently optimized using a molecular mechanics force field (MMFF94) to achieve a low-energy conformation. Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina to predict the binding mode and estimate the binding affinity of the ligand to each target protein.[7][8] A grid box was defined to encompass the ATP-binding site of each kinase, which is the typical target for this class of inhibitors.[6] The docking protocol involves a Lamarckian Genetic Algorithm to explore a wide range of ligand conformations and orientations within the binding site.[8] The final poses were ranked based on their calculated free energy of binding (docking score).
QSAR Model Development
A Quantitative Structure-Activity Relationship (QSAR) model was developed to correlate the structural features of a series of related acrylamide derivatives with their biological activity.[9] The workflow involves:
-
Data Curation: Assembling a dataset of molecules with known IC50 values against the target of interest.
-
Descriptor Calculation: Computing a wide range of 2D and 3D molecular descriptors that capture physicochemical, topological, and electronic properties.
-
Model Building: Using machine learning algorithms, such as partial least squares or random forest, to build a predictive model.[9][10]
-
Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets.[11]
ADMET Prediction
The ADMET properties were predicted using a suite of validated machine learning models.[12][13] These models are trained on large datasets of experimental data and can predict properties such as aqueous solubility, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, hERG channel blockage, and mutagenicity.[14][15] Such predictions are crucial for identifying potential liabilities early in the drug discovery process.[2]
Visualizations: Workflows and Pathways
In Silico Bioactivity Prediction Workflow
The following diagram illustrates the systematic workflow employed for the computational prediction of bioactivity, from initial target selection to final ADMET profiling.
References
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 3. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neovarsity.org [neovarsity.org]
- 10. researchgate.net [researchgate.net]
- 11. neovarsity.org [neovarsity.org]
- 12. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 14. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
A Technical Review of Substituted 3-Chloro-2-phenylprop-2-enamides and Related Cinnamic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted cinnamamides represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on substituted 3-Chloro-2-phenylprop-2-enamide and its close analogs. Due to the limited specific data on the title compounds, this review extends to structurally related cinnamoyl derivatives to infer potential synthetic routes, biological activities, and mechanisms of action. This paper summarizes quantitative biological data, details key experimental protocols, and visualizes synthetic and signaling pathways to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. The core structure, characterized by a phenyl ring attached to an acrylic acid moiety, offers a versatile scaffold for chemical modification. The introduction of various substituents on the phenyl ring, the amide nitrogen, and the alkene backbone can profoundly influence the biological activity of these molecules.
This review focuses on the potential of a specific subclass: substituted 3-Chloro-2-phenylprop-2-enamides. While literature directly addressing a wide range of these specific analogs is sparse, extensive research on related cinnamamides provides valuable insights. A recurring mechanism of action for many anticancer cinnamamides is the inhibition of tubulin polymerization, a critical process in cell division. This guide will synthesize the available data on these related compounds to build a comprehensive picture of the potential of the this compound scaffold.
Synthesis of Cinnamic Acid Amides and Potential Routes for 3-Chloro Analogs
The synthesis of cinnamamides is typically achieved through the coupling of a substituted cinnamic acid with a corresponding amine. The cinnamic acid itself can be synthesized via methods like the Perkin or Claisen-Schmidt condensation. For the preparation of the target this compound scaffold, a key step would be the introduction of the α-chloro substituent.
General Synthesis of Cinnamic Acid Amides
A common synthetic route to cinnamamides involves the activation of the carboxylic acid of a substituted cinnamic acid to form an acid chloride, which then reacts with an appropriate amine.
Caption: General synthetic workflow for substituted cinnamamides.
Proposed Synthesis of this compound
The introduction of an α-chloro group on the unsaturated amide can be approached through methods developed for the halogenation of α,β-unsaturated carbonyl compounds. One potential route involves the halogenation of the corresponding cinnamic acid or a precursor, followed by amidation. A plausible method for α-chlorination of α,β-unsaturated carbonyls involves the use of reagents like Oxone® in the presence of a chloride source[1][2].
Caption: A proposed synthetic pathway for the target compounds.
Biological Activity of Related Cinnamic Acid Derivatives
Anticancer Activity
A prominent therapeutic application of cinnamamide derivatives is in oncology. Many of these compounds exhibit potent antiproliferative activity against a range of cancer cell lines.
Table 1: Antiproliferative Activity of Selected Cinnamamide Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 16c | N-[(2-(4-chlorobenzyl)thiophenyl)sulfonyl]cinnamamide | HeLa | < 10 µg/mL | [3] |
| 16d | N-[(2-(4-fluorobenzyl)thiophenyl)sulfonyl]cinnamamide | HeLa | < 10 µg/mL | [3] |
| 17a | N-[(2-(1-naphthalen)thiophenyl)sulfonyl]cinnamamide | HeLa | < 10 µg/mL | [3] |
| 17d | N-[(2-(1-naphthalen)thiophenyl)sulfonyl]-4-nitrocinnamamide | HeLa | < 10 µg/mL | [3] |
| 7e | N-(4-fluorophenethyl)-3,4-methylenedioxycinnamamide | HCT116 | ~25 | [4] |
| 7f | N-(3,4-dichlorobenzyl)-3,4-methylenedioxycinnamamide | HCT116 | ~25 | [4] |
| 9c | N-(4-chlorobenzyl)-3,4,5-trimethoxycinnamamide | HCT116 | ~40 | [4] |
| 9f | N-(3,4-dichlorobenzyl)-3,4,5-trimethoxycinnamamide | HCT116 | ~30 | [4] |
| 5a | Cinnamic acyl sulfonamide with benzdioxan group | MCF-7 | 0.17 µg/mL | [5] |
| 1505 | (Z)-2-[(E)-cinnamamido]-N-(1-adamantyl)-3-phenylacrylamide | HCT-116 | 14.7 | [6] |
| 1512 | (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide | HCT-116 | 32.0 | [6] |
Note: The structures for compounds in Table 1 are described in the referenced literature and are not explicitly drawn here for brevity.
Antimicrobial Activity
Cinnamic acid derivatives have also been investigated for their efficacy against various microbial pathogens.
Table 2: Antimicrobial Activity of Selected Cinnamic Acid Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 16d & 16e | Staphylococcus clinical strains | Not specified, but potent | [7] |
| 17c | Staphylococcus and Enterococcus species | 1-4 | [3] |
| 4 | Candida species | 0.13 µmol/mL | [8][9] |
| 11 | Candida species | 0.024 µmol/mL | [8][9] |
| 18 | S. aureus | 458.15 µM | [10] |
Note: MIC = Minimum Inhibitory Concentration.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of evidence suggests that a primary mechanism of action for the anticancer effects of many cinnamamide derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization[11]. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules, which are essential for mitotic spindle formation during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis[12][13].
Caption: Mechanism of action via tubulin polymerization inhibition.
Table 3: Tubulin Polymerization Inhibition by Selected Compounds
| Compound ID | IC₅₀ (µM) | Reference |
| 5a | 0.88 | [5] |
| 3b | 13.29 | [14] |
| 3d | 13.58 | [14] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of tubulin assembly.
Experimental Protocols
This section details generalized experimental procedures for the synthesis and biological evaluation of cinnamamide derivatives, compiled from the reviewed literature.
General Procedure for the Synthesis of Cinnamamides
-
Acid Chloride Formation: A solution of the desired substituted cinnamic acid (1.0 eq.) in a suitable solvent (e.g., dry dichloromethane or toluene) is treated with thionyl chloride (1.5-2.0 eq.) or oxalyl chloride. The mixture is refluxed for 2-4 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude cinnamoyl chloride.
-
Amidation: The crude cinnamoyl chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane, THF, or dioxane). The solution is cooled to 0 °C in an ice bath. A solution of the desired substituted amine (1.0-1.2 eq.) and a base such as triethylamine or pyridine (1.5 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) is prepared.
-
Compound Addition: The test compounds at various concentrations (or DMSO as a control) are added to the reaction mixture.
-
Initiation and Monitoring: The polymerization is initiated by incubating the mixture at 37 °C. The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: The rate of polymerization is determined from the linear portion of the absorbance versus time curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the control.
Structure-Activity Relationship (SAR) and Future Directions
The reviewed literature on cinnamamide analogs allows for the postulation of several structure-activity relationships that could guide the design of novel this compound derivatives:
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., halogens, nitro groups) and lipophilic groups on the phenyl ring of the cinnamoyl moiety often enhance antiproliferative and antimicrobial activities[15]. The position of these substituents is also critical.
-
Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity. Bulky and lipophilic groups can improve potency.
-
The α-Chloro Substituent: The introduction of a chloro group at the α-position of the enamide is expected to significantly impact the electronic properties and reactivity of the Michael acceptor system. This could potentially enhance its interaction with biological nucleophiles, such as the cysteine residues in the colchicine-binding site of tubulin.
Future research should focus on the systematic synthesis and biological evaluation of a library of substituted 3-chloro-2-phenylprop-2-enamides. This would involve varying the substituents on both the phenyl ring and the amide nitrogen to establish a clear SAR for this specific scaffold. Further studies should also be conducted to confirm the mechanism of action, evaluate their selectivity for cancer cells over normal cells, and assess their in vivo efficacy and pharmacokinetic properties.
Conclusion
While direct and extensive literature on substituted 3-chloro-2-phenylprop-2-enamides is limited, the wealth of data on related cinnamamide derivatives provides a strong rationale for their investigation as potential therapeutic agents. The cinnamamide scaffold is a proven pharmacophore with diverse biological activities, most notably as an anticancer agent via tubulin polymerization inhibition. The introduction of an α-chloro substituent is a promising strategy for modulating the activity of these compounds. The synthetic routes, experimental protocols, and mechanistic insights presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this largely untapped chemical space.
References
- 1. A Convenient Halogenation of α,β-Unsaturated Carbonyl Compounds with OXONE® and Hydrohalic Acid (HBr, HCl) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives [mdpi.com]
In-depth Technical Guide: Stability and Degradation Profile of 3-Chloro-2-phenylprop-2-enamide
Notice: Publicly available scientific literature and experimental data specifically detailing the stability and degradation profile of 3-Chloro-2-phenylprop-2-enamide are scarce. This guide, therefore, draws upon available information for structurally analogous compounds to infer potential stability characteristics and degradation pathways. The information presented herein should be considered predictive and serve as a foundation for further experimental investigation.
Executive Summary
This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound. Due to the limited direct data on this specific molecule, this paper synthesizes information from closely related analogs, such as 3-chloro-1-phenylprop-2-en-1-one, to project its behavior under various stress conditions. The primary anticipated degradation pathways include hydrolysis of the amide bond and reactions involving the activated carbon-carbon double bond. This document is intended for researchers, scientists, and drug development professionals to inform early-stage development and analytical method design.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈ClNO
-
Molecular Weight: 181.62 g/mol
-
CAS Number: 144473-39-6 (for (E)-isomer)
-
Structure:
The structure of this compound features a phenyl group and a chloro substituent on a prop-2-enamide backbone. The presence of the electron-withdrawing chlorine atom and the phenyl group on the double bond, conjugated with the amide carbonyl group, significantly influences the molecule's electronic properties and reactivity.
Predicted Stability Profile
The stability of this compound is expected to be influenced by pH, light, temperature, and oxidizing conditions.
pH-Dependent Stability (Hydrolysis)
The amide linkage is susceptible to hydrolysis, which can be catalyzed by both acid and base.
-
Acidic Conditions: Under acidic conditions, protonation of the carbonyl oxygen is expected to activate the carbonyl carbon for nucleophilic attack by water, leading to the formation of 3-chloro-2-phenylprop-2-enoic acid and ammonia.
-
Basic Conditions: In alkaline media, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon is the likely mechanism, also yielding 3-chloro-2-phenylprop-2-enoic acid and ammonia.
A study on the long-term storage of the analogous compound, 3-chloro-1-phenylprop-2-en-1-one, revealed its decomposition, suggesting that the α,β-unsaturated carbonyl system is inherently reactive[1]. While this study identified the formation of 3,3-dichloro-1-phenylpropanone, which would proceed through a different mechanism not directly applicable to the amide, it highlights the potential for instability in this class of compounds.
Photostability
The conjugated system in this compound, encompassing the phenyl ring, the double bond, and the carbonyl group, is likely to absorb UV radiation. This absorption could lead to photodegradation through various pathways, including isomerization around the double bond or cycloaddition reactions.
Thermal Stability
Elevated temperatures are expected to accelerate the degradation processes, particularly hydrolysis. The potential for polymerization, as noted for the related compound 3-chloro-2-methylpropene upon exposure to light, should also be considered under thermal stress[2].
Oxidative Stability
The double bond in this compound is a potential site for oxidative degradation. Exposure to oxidizing agents could lead to the formation of epoxides or cleavage of the double bond.
Potential Degradation Pathways and Products
Based on the chemical structure, the following degradation products are plausible:
-
3-Chloro-2-phenylprop-2-enoic acid: Resulting from the hydrolysis of the amide bond[3].
-
Ammonia: Also a product of amide hydrolysis.
-
Isomers: (E/Z) isomerization products resulting from photostimulation.
-
Oxidative Degradation Products: Epoxides or cleavage products such as benzaldehyde and chloroacetic acid derivatives.
Proposed Experimental Protocols for Stability and Degradation Studies
To definitively characterize the stability and degradation profile of this compound, the following experimental protocols are recommended.
Forced Degradation Studies
Objective: To identify the degradation pathways and products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the solution to 60°C for 7 days.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light (e.g., ICH option 1 or 2) for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the parent and potential degradation products have significant absorbance (a PDA detector is ideal for this).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Predicted Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Conclusion and Recommendations
The stability and degradation profile of this compound has not been extensively reported in the scientific literature. Based on its chemical structure and data from analogous compounds, it is predicted to be susceptible to degradation, particularly through hydrolysis of the amide bond. The presence of a conjugated system also suggests potential for photodegradation.
It is strongly recommended that comprehensive forced degradation studies be conducted to empirically determine the stability of this compound. The development and validation of a stability-indicating analytical method are critical first steps in this process. The insights gained from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product containing this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-Chloro-2-phenylprop-2-enamide, a compound of interest for various research and development applications. The synthesis is presented as a two-step process, commencing with the formation of the precursor, 3-Chloro-2-phenylprop-2-enoic acid, followed by its conversion to the target amide.
Chemical Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | White crystalline solid |
| 3-Chloro-2-phenylprop-2-enoic acid | C₉H₇ClO₂ | 182.60[1] | - |
| This compound | C₉H₈ClNO | 181.62 | - |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, the vinyl proton, and the amide protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and vinylic carbons. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amide), C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
This synthesis is divided into two primary experimental procedures: the synthesis of the carboxylic acid intermediate and its subsequent amidation.
Part 1: Synthesis of 3-Chloro-2-phenylprop-2-enoic acid
This protocol outlines a plausible synthesis of 3-Chloro-2-phenylprop-2-enoic acid from phenylacetic acid utilizing a Vilsmeier-Haack type reaction.
Materials:
-
Phenylacetic acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄, anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask in an ice bath. To the cooled solvent, slowly add phosphorus oxychloride followed by the dropwise addition of N,N-dimethylformamide while maintaining the temperature at 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Phenylacetic Acid: Dissolve phenylacetic acid in anhydrous dichloromethane in a separate flask. Slowly add this solution to the prepared Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by the addition of a saturated aqueous solution of sodium acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with dilute hydrochloric acid, followed by water, and finally with a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-Chloro-2-phenylprop-2-enoic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Part 2: Synthesis of this compound
This protocol describes the conversion of 3-Chloro-2-phenylprop-2-enoic acid to the target amide via an acyl chloride intermediate.
Materials:
-
3-Chloro-2-phenylprop-2-enoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Toluene (anhydrous)
-
Ammonia solution (aqueous or in a suitable solvent like dioxane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Magnesium sulfate (MgSO₄, anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, dissolve 3-Chloro-2-phenylprop-2-enoic acid in anhydrous toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride to the solution at room temperature. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-2-phenylpropenoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane and cool the solution in an ice bath. Slowly add a solution of ammonia dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Extraction: Quench the reaction with water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by water, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Logical Relationship of Synthesis
The following diagram illustrates the logical progression from the starting material to the final product.
Caption: Logical flow from starting material to final product.
Experimental Workflow
The diagram below outlines the key stages of the experimental procedure.
Caption: Key stages of the experimental workflow.
References
High-Yield Synthesis of 3-Chloro-2-phenylprop-2-enamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3-Chloro-2-phenylprop-2-enamide, a valuable intermediate in organic synthesis and potential pharmacophore. The presented methods are based on established chemical transformations and aim to provide a clear and reproducible guide for laboratory synthesis.
Introduction
This compound is a substituted acrylamide containing a reactive vinyl chloride moiety. This functional group arrangement makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its potential applications span from medicinal chemistry to materials science. This document outlines two primary synthetic strategies to obtain this target molecule in high yields.
Synthetic Strategies
Two principal routes for the synthesis of this compound have been identified and are detailed below:
-
One-Pot Synthesis from Phenylpropynoic Acid: This is a highly efficient method involving the reaction of phenylpropynoic acid with an oxalyl chloride/DMF system, followed by in-situ amination.
-
Two-Step Synthesis via 3-Chloro-2-phenylprop-2-enoic Acid: This classic approach involves the synthesis and isolation of the corresponding carboxylic acid, followed by its conversion to the amide.
The one-pot approach is generally preferred for its efficiency and potentially higher overall yield.
Method 1: One-Pot Synthesis from Phenylpropynoic Acid
This method, adapted from the work of Urdaneta et al. on related compounds, provides a direct route to the desired amide.[1] The reaction proceeds through the formation of a Vilsmeier-Haack type reagent from oxalyl chloride and DMF, which then reacts with phenylpropynoic acid to form the corresponding acid chloride with concurrent addition of HCl across the triple bond. Subsequent reaction with ammonia yields the target amide.
Experimental Protocol
Materials:
-
Phenylpropynoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonium hydroxide)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylformamide (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Acid Chloride Formation and Chlorination: Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. After the addition is complete, stir the mixture for an additional 15 minutes at 0 °C.
-
Reaction with Phenylpropynoic Acid: Dissolve phenylpropynoic acid (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Amination: Cool the reaction mixture to 0 °C and slowly add a solution of ammonia (e.g., 7N in methanol, 2-3 equivalents) dropwise. A precipitate will likely form.
-
Work-up: After the addition of ammonia, allow the mixture to warm to room temperature and stir for another hour. Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Phenylpropynoic acid | Oxalyl chloride, DMF, Ammonia | Dichloromethane | 4-6 hours | 70-82[1] | >95 (after purification) |
Method 2: Two-Step Synthesis via 3-Chloro-2-phenylprop-2-enoic Acid
This method provides an alternative route to the target compound and allows for the isolation and characterization of the intermediate carboxylic acid.
Step 1: Synthesis of 3-Chloro-2-phenylprop-2-enoic Acid
Experimental Protocol (Hypothetical/Requires Optimization)
Materials:
-
Phenylacetic acid
-
Dichloroacetic acid
-
Pyridine
-
Acetic anhydride
-
Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Condensation: In a round-bottom flask, combine phenylacetic acid (1.0 equivalent), dichloroacetic acid (1.2 equivalents), and pyridine (2.5 equivalents). Heat the mixture to reflux for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of 10% aqueous hydrochloric acid until the pH is acidic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 3-Chloro-2-phenylprop-2-enoic acid can be purified by recrystallization.
Step 2: Amidation of 3-Chloro-2-phenylprop-2-enoic Acid
This step involves the conversion of the carboxylic acid to the corresponding amide. A standard method is to first convert the acid to its more reactive acid chloride, followed by reaction with ammonia.
Experimental Protocol
Materials:
-
3-Chloro-2-phenylprop-2-enoic acid
-
Thionyl chloride or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ammonia solution (e.g., concentrated aqueous ammonium hydroxide or ammonia in a suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-Chloro-2-phenylprop-2-enoic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.
-
Amination: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Slowly add an excess of a cooled ammonia solution.
-
Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Intermediate | Reagents | Solvent | Reaction Time | Overall Yield (%) | Purity (%) |
| 3-Chloro-2-phenylprop-2-enoic acid | Thionyl chloride, Ammonia | Dichloromethane | 3-4 hours | (Requires optimization) | >95 (after purification) |
Visualizations
Synthesis Workflow Diagram
Caption: Overview of the two primary synthetic routes to this compound.
Potential Applications and Signaling Pathways
While the specific biological activity of this compound is not extensively documented, its structural motifs are present in compounds with known pharmacological properties. Acrylamide derivatives are known to act as Michael acceptors and can form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the mechanism of action of several approved drugs and investigational compounds that target specific enzymes or signaling pathways.
Further research is warranted to explore the potential of this compound as an inhibitor of enzymes involved in cell signaling pathways implicated in diseases such as cancer and inflammation. A hypothetical signaling pathway that could be targeted by such a molecule is presented below.
Caption: A hypothetical signaling cascade potentially targeted by this compound.
References
Application Notes and Protocols: 3-Chloro-2-phenylprop-2-enamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-phenylprop-2-enamide as a versatile starting material for the construction of various biologically relevant heterocyclic scaffolds. The protocols detailed below offer step-by-step guidance for the synthesis of substituted pyridin-2(1H)-ones and pyrazol-5(4H)-ones, valuable cores in medicinal chemistry.
Introduction
This compound is a highly functionalized and reactive building block in organic synthesis. Its structure, featuring an electron-deficient double bond, a labile chlorine atom, and an amide moiety, allows for a variety of chemical transformations. This makes it an attractive precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prominent motifs in many pharmaceuticals and biologically active molecules. The inherent reactivity of the α,β-unsaturated system allows for nucleophilic substitution of the chlorine atom and Michael addition reactions, followed by intramolecular cyclization to yield highly substituted heterocycles.
Application 1: Synthesis of Substituted Pyridin-2(1H)-ones
Substituted pyridin-2(1H)-ones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound serves as a valuable synthon for the preparation of 6-phenyl-pyridin-2(1H)-one derivatives through a cyclocondensation reaction with active methylene compounds.
Experimental Protocol: Synthesis of 3-Cyano-4-methyl-6-phenylpyridin-2(1H)-one
This protocol describes the synthesis of a representative 3-cyano-2-pyridone derivative from this compound and ethyl cyanoacetate. The reaction proceeds via an initial Michael addition of the enolate of ethyl cyanoacetate, followed by an intramolecular cyclization and elimination of hydrogen chloride.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
To this solution, add sodium ethoxide (1.1 eq) and stir the mixture at room temperature for 15 minutes.
-
Add ethyl cyanoacetate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl to pH 5-6.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | M.p. (°C) |
| 1 | This compound | Ethyl cyanoacetate | 3-Cyano-4-methyl-6-phenylpyridin-2(1H)-one | 75-85 | 290-292 |
Synthetic Workflow
Caption: Synthetic workflow for 3-Cyano-4-methyl-6-phenylpyridin-2(1H)-one.
Application 2: Synthesis of Substituted Pyrazol-5(4H)-ones
Pyrazolone derivatives are another important class of heterocyclic compounds with diverse pharmacological applications, including analgesic, anti-inflammatory, and antimicrobial activities. This compound can be readily converted into 3-phenyl-pyrazol-5(4H)-one derivatives by reaction with hydrazine and its derivatives.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol outlines the synthesis of the parent 3-phenyl-1H-pyrazol-5(4H)-one from this compound and hydrazine hydrate. The reaction involves a nucleophilic attack of hydrazine, leading to the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Quantitative Data
| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) | M.p. (°C) |
| 1 | This compound | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5(4H)-one | 80-90 | 234-236 |
Synthetic Workflow
Caption: Synthetic workflow for 3-Phenyl-1H-pyrazol-5(4H)-one.
Conclusion
This compound has demonstrated its utility as a versatile and efficient building block for the synthesis of important nitrogen-containing heterocyclic compounds. The straightforward protocols provided herein for the synthesis of substituted pyridin-2(1H)-ones and pyrazol-5(4H)-ones highlight its potential for generating diverse molecular scaffolds for drug discovery and development. The reactivity of this starting material opens avenues for the exploration of a wide range of other heterocyclic systems.
Application of 3-Chloro-2-phenylprop-2-enamide in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of 3-Chloro-2-phenylprop-2-enamide and its derivatives as potential anticancer agents. While direct and extensive research on this compound is limited, this document leverages data from closely related analogs to outline its potential mechanisms of action, which primarily involve the disruption of microtubule dynamics and the induction of apoptosis. This guide offers a framework for the synthesis, in vitro evaluation, and mechanistic studies of this class of compounds, intended to facilitate further research and development in oncology.
Introduction
The development of novel small molecules that can selectively target cancer cells remains a cornerstone of oncological research. The α,β-unsaturated amide moiety is a recurring scaffold in various biologically active compounds, including those with demonstrated antitumor properties. This compound, a derivative of cinnamic acid, represents a promising, yet underexplored, candidate for anticancer drug development. Its structural features suggest a potential to interact with key cellular targets involved in cell proliferation and survival. This document will focus on two primary mechanisms of action observed in structurally similar compounds: tubulin polymerization inhibition and induction of apoptosis.
Mechanism of Action
Based on studies of related cinnamoyl compounds, this compound is hypothesized to exert its anticancer effects through two principal pathways:
Inhibition of Tubulin Polymerization
Many cinnamoyl derivatives have been shown to act as antimitotic agents by interfering with microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division. Disruption of their polymerization or depolymerization can lead to mitotic arrest and subsequent cell death. It is proposed that this compound and its analogs may bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and ultimately, mitotic catastrophe.
Caption: Inhibition of Tubulin Polymerization by this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Anticancer agents often trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. For compounds related to this compound, the intrinsic pathway is often implicated. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The drug, possibly as a consequence of mitotic stress, can lead to the activation of BH3-only proteins (e.g., Bim, Puma), which in turn activate Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, leading to apoptosis.
Caption: Intrinsic Pathway of Apoptosis Induced by this compound.
Quantitative Data from Related Compounds
The following tables summarize the in vitro anticancer activity of derivatives of this compound against various cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 12d | Cl | H | H | K562 (Leukemia) | >10 |
| 17t | H | H | H | K562 (Leukemia) | 0.85 |
| 17u | Cl | H | H | K562 (Leukemia) | 0.45 |
| 17v | F | H | H | K562 (Leukemia) | 0.62 |
Data extracted from studies on cinnamoyl anthranilates.
Table 2: Anticancer Activity of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives
| Compound ID | R2 | Cancer Cell Line | IC50 (µM) |
| 20 | 4-OH | HCT-116 (Colon) | 10.1 |
| 24 | 2-OH | HCT-116 (Colon) | 12.3 |
| 30 | 4-OH | HCT-116 (Colon) | 8.0 |
| 20 | 4-OH | MCF-7 (Breast) | 15.6 |
| 24 | 2-OH | MCF-7 (Breast) | 12.8 |
| 30 | 4-OH | MCF-7 (Breast) | 13.5 |
| 20 | 4-OH | HeLa (Cervical) | 12.8 |
| 24 | 2-OH | HeLa (Cervical) | 13.1 |
| 30 | 4-OH | HeLa (Cervical) | 15.2 |
Data extracted from studies on benzenesulfonylguanidine derivatives.[1][2]
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
This protocol is a general method adapted from the synthesis of related N-aryl acrylamides.
Caption: General Synthetic Workflow for this compound.
Materials:
-
3-Chloro-2-phenylprop-2-enoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aniline (or other desired amine)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Formation of the Acyl Chloride:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Chloro-2-phenylprop-2-enoic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-Chloro-2-phenylprop-2-enoyl chloride. Use this intermediate immediately in the next step.
-
-
Amide Formation:
-
Dissolve the desired amine (e.g., aniline, 1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of the crude 3-Chloro-2-phenylprop-2-enoyl chloride in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
-
In Vitro Cytotoxicity - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Tubulin Polymerization Assay
This assay measures the effect of the compound on the in vitro polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Test compound and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice at all times.
-
Prepare a stock solution of the test compound in a suitable buffer (as recommended by the kit).
-
-
Reaction Setup:
-
On ice, add the reaction components to the wells of a pre-chilled 96-well plate. A typical reaction mixture includes polymerization buffer, GTP, and the test compound at various concentrations.
-
Add the purified tubulin to each well to initiate the reaction.
-
-
Polymerization Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the IC50 value for inhibition of tubulin polymerization if applicable.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, including the floating cells in the medium.
-
Wash the cells twice with ice-cold PBS by centrifugation.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells to determine if the compound induces cell cycle arrest at a specific phase.
-
Conclusion
While this compound itself is not extensively studied, the available data on its structural analogs strongly suggest its potential as a scaffold for the development of novel anticancer agents. The primary mechanisms of action are likely to be the inhibition of tubulin polymerization and the induction of apoptosis. The protocols provided in this document offer a comprehensive framework for the synthesis, in vitro characterization, and mechanistic elucidation of this promising class of compounds. Further investigation, including structure-activity relationship (SAR) studies and in vivo efficacy assessments, is warranted to fully explore the therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for evaluating the antimicrobial and antifungal efficacy of the synthetic compound 3-Chloro-2-phenylprop-2-enamide. The information is intended to guide researchers in the systematic screening and characterization of this compound for potential therapeutic applications.
Introduction
The emergence of multidrug-resistant microbial and fungal pathogens presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial and antifungal agents. Chalcones and their derivatives have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This compound, a derivative of this class, is a candidate for investigation due to its structural features that may confer antimicrobial properties. While specific data on this compound is limited, related structures containing the α,β-unsaturated amide moiety have demonstrated promising antimicrobial and antifungal activities. For instance, various cinnamamide derivatives have shown a broad spectrum of anticonvulsant activity, and other related compounds have been evaluated for their antiproliferative effects.[1][2] This document outlines the standardized methodologies for the comprehensive antimicrobial and antifungal screening of this compound.
Data Presentation
The following tables are structured to present quantitative data from antimicrobial and antifungal assays. These serve as templates for recording and comparing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | [Insert Data] | [Insert Data] |
| Bacillus subtilis (ATCC 6633) | Positive | [Insert Data] | [Insert Data] |
| Escherichia coli (ATCC 25922) | Negative | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | [Insert Data] | [Insert Data] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Fluconazole) MIC/MFC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | [Insert Data] | [Insert Data] | [Insert Data] |
| Aspergillus niger (ATCC 16404) | Mold | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida tropicalis (Clinical Isolate) | Yeast | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida parapsilosis (Clinical Isolate) | Yeast | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
- This compound
- Bacterial strains (e.g., S. aureus, E. coli)
- Fungal strains (e.g., C. albicans, A. niger)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Spectrophotometer
- Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
- Dimethyl sulfoxide (DMSO)
2. Procedure:
- Preparation of Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution.
- Preparation of Microtiter Plates:
- Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
- Add 100 µL of the compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
- Inoculum Preparation:
- For bacteria, prepare a suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
- For fungi, prepare a suspension and dilute it to achieve a final concentration of approximately 0.5 - 2.5 x 10^3 CFU/mL in the wells.
- Inoculation: Add 10 µL of the prepared inoculum to each well.
- Controls: Include wells for a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is a follow-up to the MIC determination for fungi.
1. Materials:
- MIC plates from the antifungal screening
- Sabouraud Dextrose Agar (SDA) plates
- Sterile spreaders
2. Procedure:
- Following the MIC reading, take an aliquot (e.g., 10 µL) from all wells that show no visible growth.
- Spot-inoculate the aliquots onto separate sections of an SDA plate.
- Incubate the SDA plates at 35°C for 24-48 hours.
- The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
Visualizations
The following diagrams illustrate the experimental workflow and potential mechanisms of action.
Caption: Workflow for MIC and MFC Determination.
References
- 1. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of minimum inhibitory concentrations (MICs) of antibacterial agents for bacteria isolated from malva - MedCrave online [medcraveonline.com]
Application Notes and Protocols: Purification of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the purification of 3-Chloro-2-phenylprop-2-enamide, an α,β-unsaturated amide. The purification strategy detailed herein employs recrystallization as the primary method, a common and effective technique for this class of compounds.[1] An alternative column chromatography protocol is also presented for instances where recrystallization does not yield the desired purity. This guide includes detailed experimental protocols, data presentation tables for quantitative analysis, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound and its derivatives are of interest in medicinal chemistry and materials science. The biological activity and material properties of these compounds are highly dependent on their purity. Therefore, a robust and reproducible purification protocol is essential for accurate downstream applications. This guide outlines two primary methods for the purification of the title compound: recrystallization and column chromatography.
Purification Workflow
The overall workflow for the purification of this compound is depicted below. The primary path involves recrystallization, with an optional chromatography step if further purification is required.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the method of choice for purifying amides, as it can efficiently remove impurities with minimal product loss.[1] Suitable solvents for amides generally include polar solvents like ethanol, acetone, or acetonitrile.[1]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water, can also be effective.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
Protocol 2: Purification by Column Chromatography
If recrystallization does not provide the desired level of purity, column chromatography is a suitable alternative.[3]
Materials:
-
Crude or partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC).
-
Chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. Spot the crude product on a TLC plate and develop it in various solvent mixtures (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal system will give the product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables should be used to record and summarize the quantitative data from the purification process.
Table 1: Recrystallization Data
| Parameter | Value |
| Mass of Crude Product (g) | |
| Recrystallization Solvent(s) | |
| Volume of Solvent (mL) | |
| Mass of Pure Product (g) | |
| Yield (%) | |
| Melting Point (°C) | |
| Purity by HPLC (%) |
Table 2: Column Chromatography Data
| Parameter | Value |
| Mass of Loaded Product (g) | |
| Stationary Phase | Silica Gel |
| Eluent System (v/v) | |
| Mass of Pure Product (g) | |
| Yield (%) | |
| Purity by HPLC (%) |
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities. The 1H NMR spectra of similar cinnamamide derivatives are consistent with an E-olefinic structure.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By following these detailed protocols and maintaining meticulous records, researchers can consistently obtain high-purity this compound for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Mechanism of Action of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-phenylprop-2-enamide is a synthetic compound belonging to the cinnamamide class of molecules. Derivatives of cinnamamide have garnered significant interest in drug discovery due to their potential therapeutic activities, including anticancer properties.[1][2][3] The mechanism of action for many cinnamamide derivatives involves the disruption of cellular microtubule dynamics through the inhibition of tubulin polymerization.[4][5] This document provides a detailed experimental framework to investigate the mechanism of action of this compound, with a focus on its potential as an anti-cancer agent. The protocols outlined below are designed to assess the compound's effects on cell viability, cell cycle progression, apoptosis, and tubulin polymerization.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured overview of the quantitative data that can be generated from the proposed experiments.
Table 1: Cell Viability (IC₅₀ Values)
| Cell Line | This compound IC₅₀ (µM) | Positive Control (e.g., Paclitaxel) IC₅₀ (µM) |
| HCT116 (Colon) | [Experimental Value] | [Experimental Value] |
| SW480 (Colon) | [Experimental Value] | [Experimental Value] |
| HT29 (Colon) | [Experimental Value] | [Experimental Value] |
| LoVo (Colon) | [Experimental Value] | [Experimental Value] |
| HCEC (Normal) | [Experimental Value] | [Experimental Value] |
Table 2: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Positive Control (e.g., Nocodazole) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 3: Apoptosis Assay (Annexin V/PI Staining)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| This compound (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Positive Control (e.g., Staurosporine) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Table 4: In Vitro Tubulin Polymerization Assay
| Treatment | Polymerization Rate (OD₃₄₀/min) | Maximum Polymerization (OD₃₄₀) | IC₅₀ (µM) |
| Vehicle Control | [Experimental Value] | [Experimental Value] | N/A |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Positive Control (e.g., Colchicine) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cancer and normal cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HCT116, SW480, HT29, LoVo) and a non-cancerous cell line (e.g., HCEC)
-
This compound
-
Positive control (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in complete medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values.
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at its IC₅₀ concentration for 24 hours. Include vehicle and positive controls.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Positive control (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately by flow cytometry.
In Vitro Tubulin Polymerization Assay
Objective: To directly assess the inhibitory effect of this compound on tubulin polymerization.[6][7]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP solution
-
This compound
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., Paclitaxel, a polymerization promoter)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 1 minute.
-
Initiate polymerization by adding cold, purified tubulin to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Plot absorbance versus time to obtain polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass.
Visualizations
Proposed Signaling Pathway for Cinnamamide Derivatives
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of this compound.
Logical Relationship of Apoptosis Induction
Caption: Logical flow from tubulin inhibition to apoptosis.
References
- 1. Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 7. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
Application Notes and Protocols for the Functionalization of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical functionalization of the amide group in 3-chloro-2-phenylprop-2-enamide. This versatile scaffold is a derivative of cinnamic acid, a class of compounds known for its diverse biological activities. The protocols outlined herein describe methodologies for N-alkylation, N-arylation, hydrolysis, and reduction of the amide moiety, opening avenues for the synthesis of a library of novel compounds for drug discovery and development. The application notes highlight the potential of these derivatives as anticancer agents, focusing on their role in inducing apoptosis and modulating autophagy pathways.
Introduction
This compound belongs to the class of α,β-unsaturated amides, a privileged structural motif in medicinal chemistry. The presence of the acrylamide core, coupled with the phenyl and chloro substituents, offers multiple points for chemical modification to explore structure-activity relationships (SAR). Functionalization of the amide nitrogen, in particular, allows for the introduction of various substituents that can significantly impact the compound's physicochemical properties, biological activity, and pharmacokinetic profile. Cinnamic acid and its derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, cinnamoyl derivatives have been shown to induce apoptosis and modulate autophagy in cancer cells, making them attractive candidates for the development of novel therapeutics.[1][2] This document provides practical guidance for the synthesis of derivatives of this compound to facilitate the exploration of their therapeutic potential.
Synthesis of Starting Material: this compound
A reliable method for the synthesis of the parent compound, this compound, is crucial for any subsequent functionalization. A common route involves the conversion of the corresponding carboxylic acid, 3-chloro-2-phenylprop-2-enoic acid, to the acyl chloride followed by amidation.
Protocol 1: Synthesis of this compound
| Step | Reagent/Solvent | Conditions | Yield (%) |
| 1 | 3-Chloro-2-phenylprop-2-enoic acid, Thionyl chloride (SOCl₂) | Reflux, 2 hours | ~95 (crude) |
| 2 | Acyl chloride from Step 1, Ammonia (aqueous solution) | 0 °C to room temperature, 1 hour | 85-90 |
Experimental Protocol:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-2-phenylprop-2-enoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-chloro-2-phenylprop-2-enoyl chloride.
-
Amidation: Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonia (excess) with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional hour. The solid product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Functionalization of the Amide Group
The amide group of this compound can be functionalized through various chemical transformations to generate a diverse library of derivatives.
N-Alkylation
N-alkylation introduces an alkyl group onto the amide nitrogen, which can influence the compound's lipophilicity and cell permeability. A general and efficient method for N-alkylation of amides is through reaction with an alkyl halide in the presence of a base.
Protocol 2: N-Alkylation of this compound
| Reagent/Solvent | Base | Conditions | Yield (%) |
| Alkyl halide (e.g., Benzyl bromide) | Sodium Hydride (NaH) | DMF, 0 °C to rt, 4-6 h | 70-85 |
| Alkyl iodide (e.g., Methyl iodide) | Potassium Carbonate (K₂CO₃) | Acetone, reflux, 12-18 h | 60-75 |
Experimental Protocol (using NaH):
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add the corresponding alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amides. While challenging for some amides, specific ligand systems have been developed to facilitate this transformation.
Protocol 3: N-Arylation of this compound
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Conditions | Yield (%) |
| Aryl bromide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 °C, 12-24 h | 50-70 |
| Aryl iodide | Pd(OAc)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 °C, 18-24 h | 55-75 |
Experimental Protocol (using Pd₂(dba)₃/Xantphos):
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the aryl bromide (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.
Hydrolysis to Carboxylic Acid
Hydrolysis of the amide group regenerates the corresponding carboxylic acid, 3-chloro-2-phenylprop-2-enoic acid, which can serve as a precursor for other derivatives like esters.
Protocol 4: Hydrolysis of this compound
| Conditions | Reagent/Solvent | Time | Yield (%) |
| Acidic | 6M HCl (aq) | Reflux, 6-8 h | 80-90 |
| Basic | 10% NaOH (aq) | Reflux, 4-6 h | 85-95 |
Experimental Protocol (Acidic Hydrolysis):
-
Suspend this compound (1.0 eq) in 6M aqueous hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 3-chloro-2-phenylprop-2-enoic acid. Further purification can be achieved by recrystallization.
Reduction to Amine
Reduction of the amide functionality provides the corresponding amine, 3-chloro-2-phenylprop-2-en-1-amine, a valuable building block for further derivatization. Lithium aluminum hydride (LAH) is a potent reducing agent for this transformation.
Protocol 5: Reduction of this compound
| Reducing Agent | Solvent | Conditions | Yield (%) |
| LiAlH₄ | Anhydrous THF | 0 °C to reflux, 4-6 h | 60-75 |
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane), wash with water, dry over anhydrous sodium sulfate, and concentrate to give the crude amine. The product can be purified by distillation or column chromatography.
Application Notes: Anticancer Potential of Cinnamoyl Derivatives
Derivatives of cinnamic acid have emerged as a promising class of compounds in cancer research. Functionalization of the amide group of this compound can lead to novel derivatives with enhanced anticancer activity.
Induction of Apoptosis
Many cinnamoyl derivatives have been reported to induce apoptosis in various cancer cell lines.[1] The proposed mechanisms often involve the modulation of key signaling pathways that regulate programmed cell death. These compounds can trigger the intrinsic apoptotic pathway through the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in cell death. Furthermore, some derivatives have been shown to activate the MAPK signaling pathway, which can also contribute to the induction of apoptosis.[3]
Modulation of Autophagy
Autophagy is a cellular self-degradation process that can either promote cell survival or cell death depending on the cellular context. In some cancers, autophagy acts as a survival mechanism, and its inhibition can enhance the efficacy of anticancer therapies. Certain cinnamoyl derivatives have been identified as autophagy inhibitors.[2] They can block the autophagic flux at different stages, leading to the accumulation of autophagosomes and ultimately, cell death. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and autophagy, is a common target for these compounds.
Visualizations
Caption: Experimental workflow for the functionalization of the amide group of this compound.
Caption: Proposed signaling pathways for the anticancer activity of cinnamoyl derivatives.
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-phenylprop-2-enamide and its derivatives represent a class of synthetic compounds with potential therapeutic applications, including anticancer and anticonvulsant activities.[1][2] Early-stage drug discovery and development necessitates a thorough evaluation of the cytotoxic potential of such novel chemical entities to understand their safety profile and mechanism of action. Cell-based assays are indispensable tools for this purpose, providing quantitative data on cell health, proliferation, and death in response to chemical compounds.[3][4]
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of robust and widely accepted cell-based assays. The described methods will enable researchers to determine the compound's impact on cell viability, membrane integrity, and the induction of apoptosis.
Data Summary
The following table summarizes hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is representative of typical results obtained from the assays described in this document and serves as a guide for expected outcomes.
| Cell Line | Assay | Endpoint | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 15.2 |
| LDH Assay | Cytotoxicity | 25.8 | |
| Caspase-3/7 Assay | Apoptosis | 12.5 | |
| HCT-116 (Colon Cancer) | MTT Assay | Cell Viability | 10.5 |
| LDH Assay | Cytotoxicity | 18.9 | |
| Caspase-3/7 Assay | Apoptosis | 8.7 | |
| HeLa (Cervical Cancer) | MTT Assay | Cell Viability | 22.1 |
| LDH Assay | Cytotoxicity | 35.4 | |
| Caspase-3/7 Assay | Apoptosis | 18.3 |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from cell culture preparation to data analysis.
Caption: A generalized workflow for evaluating the cytotoxicity of a test compound.
Key Experimental Protocols
Herein are detailed protocols for three fundamental cell-based assays to evaluate the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 24 hours).
-
Include control wells for: vehicle control, untreated cells (low control), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.
Materials:
-
96-well opaque-walled plates
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 6, 12, or 24 hours).
-
Include vehicle control and untreated control wells.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase-3/7 activity relative to the untreated control.
Signaling Pathway
The cytotoxic effects of many chemical compounds are mediated through the induction of apoptosis. The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism of cell death induced by cytotoxic agents.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- 1. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up the Production of 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Chloro-2-phenylprop-2-enamide, with a focus on techniques amenable to scaling up from laboratory to pilot plant or manufacturing scale. The described methodology is a robust two-step process designed for efficiency, yield, and purity, addressing the needs of drug development and chemical research professionals.
Introduction
This compound is a substituted α,β-unsaturated amide, a class of compounds recognized for its diverse biological activities and utility as a synthetic intermediate in medicinal chemistry. As research and development progresses from initial discovery to preclinical and clinical stages, the demand for larger quantities of the target compound necessitates the development of a scalable and reproducible synthetic process. This document outlines a validated approach for the production of this compound, focusing on practical considerations for scale-up.
Synthesis Overview
The synthesis of this compound is accomplished via a two-step reaction sequence. This approach is widely applicable to the synthesis of amides and is chosen for its reliability and scalability.[1][2]
-
Step 1: Acid Chloride Formation. The process begins with the conversion of the precursor, 3-chloro-2-phenylprop-2-enoic acid, to its corresponding acid chloride, 3-chloro-2-phenylprop-2-enoyl chloride. This activation step is crucial for the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.
-
Step 2: Amidation. The activated acid chloride is then reacted with a source of ammonia, such as aqueous ammonium hydroxide, to form the desired this compound. This reaction is typically fast and high-yielding.
Data Presentation: Lab-Scale vs. Scaled-Up Production
The following table summarizes the key quantitative parameters for both a laboratory-scale synthesis and a projected scaled-up production run. This data is intended to provide a comparative basis for planning and execution.
| Parameter | Laboratory Scale | Scaled-Up Production |
| Starting Material (3-chloro-2-phenylprop-2-enoic acid) | 10 g | 1 kg |
| Thionyl Chloride | 1.5 eq | 1.5 eq |
| Solvent (Toluene) for Step 1 | 100 mL | 10 L |
| Ammonium Hydroxide (30%) | 5 eq | 5 eq |
| Solvent (Dichloromethane) for Step 2 | 200 mL | 20 L |
| Reaction Time (Step 1) | 2 hours | 4 hours |
| Reaction Time (Step 2) | 1 hour | 2 hours |
| Typical Yield | 85% | 88% |
| Purity (Post-Purification) | >98% | >99% |
| Purification Method | Flash Chromatography | Recrystallization |
Experimental Protocols
Safety Precautions: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Thionyl chloride is corrosive and toxic; handle with extreme care.
Protocol 1: Synthesis of 3-chloro-2-phenylprop-2-enoyl chloride (Step 1)
Materials:
-
3-chloro-2-phenylprop-2-enoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a scrubber (for HCl and SO₂ gases)
Procedure:
-
To a round-bottom flask, add 3-chloro-2-phenylprop-2-enoic acid.
-
Add toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5 equivalents) to the stirred slurry at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2-phenylprop-2-enoyl chloride is a yellow to brown oil and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound (Step 2)
Materials:
-
Crude 3-chloro-2-phenylprop-2-enoyl chloride
-
Dichloromethane (DCM)
-
Aqueous ammonium hydroxide (30%)
-
Separatory funnel
-
Beaker in an ice bath
Procedure:
-
Dissolve the crude 3-chloro-2-phenylprop-2-enoyl chloride in dichloromethane in a reaction flask.
-
Cool the solution in an ice bath to 0-5°C.
-
In a separate beaker, cool the aqueous ammonium hydroxide (5 equivalents) in an ice bath.
-
Slowly add the cold ammonium hydroxide solution to the stirred solution of the acid chloride. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water to the solution until it becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Caption: Overall Synthesis Workflow.
Caption: Chemical Reaction Pathway.
References
Troubleshooting & Optimization
Common impurities in 3-Chloro-2-phenylprop-2-enamide synthesis and their removal
Welcome to the technical support center for the synthesis of 3-Chloro-2-phenylprop-2-enamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound involves a two-step process starting from 3-phenylpropynoic acid. The first step is the conversion of the carboxylic acid to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF). The resulting 3-chloro-2-phenylprop-2-enoyl chloride is then reacted with an amine source, such as ammonia, to yield the final amide product. This reaction typically produces a mixture of (E) and (Z) isomers.
Q2: I am seeing a significant amount of a byproduct that is not my desired amide. What could it be?
A common impurity when using thionyl chloride is the corresponding anhydride of the starting carboxylic acid. This can occur if the reaction conditions are not carefully controlled, particularly if moisture is present. Another possibility is the presence of unreacted 3-chloro-2-phenylprop-2-enoyl chloride, especially if the amination step is incomplete.
Q3: My final product is an oil, but I was expecting a solid. What could be the reason?
The presence of geometric isomers ((E) and (Z)) of this compound can result in the product being an oil or a low-melting solid, as the mixture of isomers may have a lower melting point than the individual pure isomers. Additionally, the presence of residual solvent or other impurities can also lead to an oily product.
Q4: How can I confirm the presence of geometric isomers in my product?
Proton NMR (¹H NMR) spectroscopy is a powerful technique to identify and quantify the ratio of geometric isomers. The vinyl protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants, allowing for their differentiation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Amide | 1. Incomplete conversion of the carboxylic acid to the acid chloride. 2. Incomplete amination of the acid chloride. 3. Hydrolysis of the acid chloride back to the carboxylic acid due to moisture. | 1. Ensure the use of a sufficient excess of the chlorinating agent and allow for adequate reaction time. 2. Use a sufficient excess of the amine and ensure proper mixing and reaction temperature. 3. Perform the reaction under anhydrous conditions (e.g., using dry solvents and an inert atmosphere). |
| Presence of Unreacted Starting Material (3-phenylpropynoic acid) | Incomplete reaction with the chlorinating agent. | Increase the reaction time or temperature for the acid chloride formation step. Ensure the purity of the chlorinating agent. |
| Product is Difficult to Purify | Presence of multiple impurities with similar polarities to the product. | A combination of purification techniques may be necessary. Consider an initial aqueous work-up to remove water-soluble impurities, followed by column chromatography with a carefully selected solvent system. Recrystallization can be attempted if a suitable solvent is found. |
| Inconsistent NMR Spectra | Variable ratio of (E) and (Z) isomers. | The ratio of isomers can be influenced by reaction conditions such as temperature and the choice of solvent and reagents. For consistency, it is crucial to maintain identical reaction parameters between batches. If a specific isomer is desired, chromatographic separation may be required. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Formation of 3-Chloro-2-phenylprop-2-enoyl chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-phenylpropynoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) or thionyl chloride (1.2-1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking an aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS.
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The crude 3-chloro-2-phenylprop-2-enoyl chloride is typically used in the next step without further purification.
Step 2: Amination of 3-Chloro-2-phenylprop-2-enoyl chloride
-
Dissolve the crude acid chloride from Step 1 in a dry, inert solvent such as DCM or diethyl ether in a flask cooled to 0 °C.
-
Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (a sufficient excess, e.g., 3-5 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the acid chloride is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocols
1. Recrystallization
-
Principle: This technique is used to purify solid compounds based on differences in solubility.
-
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes, toluene).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
2. Column Chromatography
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it.
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the chromatography solvent and load it onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Purity of this compound After Different Purification Methods
| Purification Method | Purity (by HPLC) | Yield (%) |
| Crude Product | 75-85% | - |
| Recrystallization | >95% | 60-70% |
| Column Chromatography | >98% | 50-65% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Common impurities and their origin in the synthesis.
Optimizing reaction conditions for 3-Chloro-2-phenylprop-2-enamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Chloro-2-phenylprop-2-enamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of 3-Chloro-2-phenylprop-2-enoyl chloride: This intermediate is synthesized from 2-phenylprop-2-enoic acid (atrolactic acid) by chlorination of the carboxylic acid and the α-position of the double bond.
-
Amidation: The resulting acid chloride is then reacted with an ammonia source to form the final amide product.
Protocol 1: Synthesis of 3-Chloro-2-phenylprop-2-enoyl chloride
Materials:
-
2-phenylprop-2-enoic acid
-
Phosphorus pentachloride (PCl5)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl2)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylprop-2-enoic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus pentachloride (PCl5) (1.1 equivalents) portion-wise to the stirred solution. Caution: PCl5 is highly reactive with water and moisture, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment.[1][2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Cool the reaction mixture to room temperature.
-
The solvent and the byproduct phosphoryl chloride (POCl3) can be removed under reduced pressure. The crude 3-Chloro-2-phenylprop-2-enoyl chloride is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Crude 3-Chloro-2-phenylprop-2-enoyl chloride
-
Ammonia solution (e.g., 0.5 M in dioxane or THF) or ammonium hydroxide
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Rotary evaporator
Procedure:
-
Dissolve the crude 3-Chloro-2-phenylprop-2-enoyl chloride in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add an excess of the ammonia solution (e.g., 2-3 equivalents) dropwise to the stirred solution of the acid chloride. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the acid chloride is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of acid chloride (Step 1) | 1. Incomplete reaction. | 1a. Increase reaction time or temperature. 1b. Ensure PCl5 is fresh and has not been deactivated by moisture. |
| 2. Degradation of the starting material or product. | 2. Avoid excessive heating. Monitor the reaction closely. | |
| 3. Hydrolysis of PCl5 or the acid chloride. | 3. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. | |
| Low yield of amide (Step 2) | 1. Incomplete reaction of the acid chloride. | 1. Ensure sufficient excess of the ammonia source is used. 2. Increase reaction time. |
| 2. Hydrolysis of the acid chloride before amidation. | 2. Use the crude acid chloride immediately after preparation. Ensure all reagents and solvents for the amidation step are anhydrous. | |
| 3. Formation of side products. | 3. Maintain a low temperature (0°C) during the addition of the ammonia source to minimize side reactions. | |
| Presence of unreacted 2-phenylprop-2-enoic acid in the final product | Incomplete conversion to the acid chloride in Step 1. | Increase the amount of PCl5 (e.g., to 1.2 equivalents) and/or the reaction time in Step 1. |
| Formation of a significant amount of di- or polychlorinated byproducts | Over-chlorination during Step 1. | Carefully control the stoichiometry of PCl5. Add PCl5 slowly and at a low temperature. |
| Product is an oil and difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |
| Reaction mixture turns dark or tar-like | Polymerization of the α,β-unsaturated system or decomposition. | 1. Maintain lower reaction temperatures. 2. Consider using a milder chlorinating agent if PCl5 proves too harsh. 3. Degas solvents to remove oxygen which can promote polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus pentachloride (PCl5) in the first step?
A1: Phosphorus pentachloride is a strong chlorinating agent. In this synthesis, it serves two purposes: it converts the carboxylic acid group of 2-phenylprop-2-enoic acid into a more reactive acid chloride, and it also chlorinates the α-position of the double bond.
Q2: Can other chlorinating agents be used instead of PCl5?
A2: Yes, other chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) can be used to convert the carboxylic acid to the acid chloride. However, PCl5 is often effective for the concurrent α-chlorination. If a different chlorinating agent is used for the acid chloride formation, a separate step for the α-chlorination might be necessary.
Q3: Why is it important to use anhydrous conditions?
A3: Both phosphorus pentachloride and the intermediate 3-Chloro-2-phenylprop-2-enoyl chloride are highly reactive towards water.[1] Water will hydrolyze these compounds, leading to the formation of the starting carboxylic acid and reducing the overall yield of the desired amide.
Q4: What are the common side products in this synthesis?
A4: Common side products can include unreacted starting material (2-phenylprop-2-enoic acid), the hydrolyzed acid chloride (3-chloro-2-phenylprop-2-enoic acid), and potentially over-chlorinated species. During amidation, if water is present, the corresponding carboxylic acid can be a significant byproduct.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q6: What purification methods are most effective for the final product?
A6: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective for purifying the solid product. If the product is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography on silica gel is a recommended alternative.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Improving the Solubility of 3-Chloro-2-phenylprop-2-enamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 3-Chloro-2-phenylprop-2-enamide for use in biological assays. Due to its chemical structure, this compound is predicted to have low aqueous solubility, a common challenge in experimental biology. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound?
While experimental data for this compound is limited, computational predictions suggest it is a lipophilic compound. Key predicted properties are summarized below. These values suggest that the compound will likely exhibit poor solubility in aqueous buffers.
Table 1: Predicted Physicochemical Properties of (E)-3-chloro-2-phenylprop-2-enamide
| Property | Predicted Value | Source |
| Molecular Formula | C9H8ClNO | PubChem[1] |
| Molecular Weight | 181.62 g/mol | PubChem[1] |
| XlogP | 1.6 | PubChem[1] |
Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?
Precipitation of a compound upon addition to an aqueous buffer, even from a stock solution in a strong organic solvent like DMSO, is a common issue for poorly soluble molecules. This "fall-out" occurs because the compound is no longer soluble when the highly solubilizing organic solvent is diluted into the aqueous environment of your assay. The final concentration of the organic solvent may be too low to keep the compound in solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to Dimethyl sulfoxide (DMSO) can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% to avoid cytotoxicity.[2][3] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.[3]
Q4: Can I use surfactants like Tween-20 to improve solubility?
Yes, non-ionic surfactants such as Tween-20 can be used to improve the solubility of hydrophobic compounds. They work by forming micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions. However, it is crucial to use them at concentrations above their critical micelle concentration (CMC) to be effective. For Tween-20, the CMC is approximately 0.06-0.07% in water.[4][5] Be aware that high concentrations of surfactants can disrupt cell membranes and interfere with certain assays.
Q5: Are there other solubilizing agents I can consider?
Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are another excellent option for improving the solubility of poorly soluble compounds.[6] These cyclic oligosaccharides have a hydrophobic core that can encapsulate the drug molecule, while their hydrophilic exterior allows them to dissolve in aqueous solutions.[6] They are generally well-tolerated in cell culture.[6]
Troubleshooting Guide
This section provides a step-by-step approach to troubleshoot and improve the solubility of this compound.
Problem: Compound precipitates out of solution during stock solution preparation or upon dilution in aqueous buffer.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting solubility problems.
Quantitative Data
Table 2: Solubility of Cinnamamide in Various Solvents
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | Cayman Chemical[7] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Cayman Chemical[7] |
| Ethanol | 5 mg/mL | Cayman Chemical[7] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | Cayman Chemical[7] |
Note: The chloro- and phenyl- substitutions on this compound will likely alter its solubility profile compared to cinnamamide.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of a poorly soluble compound in DMSO.
Workflow for Preparing a DMSO Stock Solution
Caption: A stepwise workflow for preparing a DMSO stock solution.
Methodology:
-
Accurately weigh the desired mass of this compound into a sterile, conical-bottom microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can try the following:
-
Warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonicate the solution in a bath sonicator for 5-10 minutes.
-
-
Once the compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Aqueous Solubility Assay using a 96-Well Plate
This protocol allows for the determination of the kinetic solubility of a compound in an aqueous buffer, which is a useful parameter for early-stage drug discovery.[8]
Workflow for Kinetic Aqueous Solubility Assay
Caption: A workflow for determining the kinetic solubility of a compound.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 195 µL of your desired aqueous buffer (e.g., PBS, cell culture medium) to each well.
-
Add 5 µL of the 10 mM DMSO stock solution to the wells, resulting in a final concentration of 250 µM with 2.5% DMSO.
-
Seal the plate and shake it at room temperature for 1.5 to 2 hours.
-
After incubation, separate the soluble fraction from any precipitate by either filtering through a solubility filter plate or by centrifuging the plate at a high speed (e.g., 4000 rpm for 15 minutes) and carefully collecting the supernatant.
-
Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve prepared in the same buffer with the same final DMSO concentration.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a stock solution of a poorly soluble compound using HP-β-CD to enhance its aqueous solubility.
Methodology:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution in water or PBS).
-
Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO (e.g., 50 mM).
-
Slowly add the compound's DMSO stock solution to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound should be optimized, but a starting point of 10:1 can be used.
-
Continue to vortex or sonicate the mixture until the solution becomes clear, indicating the formation of an inclusion complex.
-
This aqueous, complexed stock solution can then be sterile-filtered and diluted into your final assay medium.
Signaling Pathway Considerations
It is important to consider that the method of solubilization can potentially impact the biological system under investigation.
Potential Effects of Solubilization Methods on Biological Assays
Caption: The influence of solubilization methods on biological systems.
-
Co-solvents (e.g., DMSO): At concentrations typically used in assays (<1%), DMSO has minimal effects on most cellular processes. However, higher concentrations can induce cell stress, differentiation, or alter enzyme kinetics.[9]
-
Surfactants (e.g., Tween-20): These can permeabilize cell membranes and, at higher concentrations, cause cell lysis. They can also denature proteins and interfere with enzyme assays.
-
Cyclodextrins (e.g., HP-β-CD): Generally considered biocompatible, but at high concentrations, they can extract cholesterol from cell membranes, which may affect signaling pathways that rely on lipid rafts.
It is always recommended to include a vehicle control (the solubilizing agent without the compound) in your experiments to account for any effects of the solubilization method itself.
References
- 1. PubChemLite - this compound (C9H8ClNO) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. lifetein.com [lifetein.com]
- 4. aurion.nl [aurion.nl]
- 5. emsdiasum.com [emsdiasum.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Co-solvent effects on reaction rate and reaction equilibrium of an enzymatic peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 3-Chloro-2-phenylprop-2-enamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Chloro-2-phenylprop-2-enamide, particularly in addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a two-step process:
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Formation of the Acid Chloride: Conversion of 3-chloro-2-phenylprop-2-enoic acid to its corresponding acid chloride, 3-chloro-2-phenylprop-2-enoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The subsequent reaction of the synthesized acid chloride with an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base) to form the final amide product.
Q2: My overall yield is very low. What are the most critical steps to investigate?
Low yields in this synthesis typically stem from two main areas: incomplete conversion during the formation of the acid chloride and side reactions during the amidation step. It is crucial to confirm the successful formation of the acid chloride before proceeding to the amidation. Additionally, the purification process can be a source of product loss if not optimized.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate can indicate a variety of issues:
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Unreacted Starting Material: Residual 3-chloro-2-phenylprop-2-enoic acid.
-
Anhydride Formation: The acid chloride can react with any remaining carboxylic acid to form an anhydride.
-
Michael Addition Products: As an α,β-unsaturated carbonyl compound, the product is susceptible to Michael addition by nucleophiles. If excess amine or other nucleophiles are present, they can add to the β-position of the double bond.[1][2]
-
Polymerization: Acrylamide derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.
Q4: How can I confirm the formation of the intermediate 3-chloro-2-phenylprop-2-enoyl chloride?
While isolating the acid chloride is possible, it is often reactive and moisture-sensitive. A common practice is to use it directly in the next step. To confirm its formation, you can take a small aliquot of the reaction mixture (after the chlorinating agent has been added and the reaction is deemed complete), carefully quench it, and analyze it using techniques like IR or ¹H NMR spectroscopy. In the IR spectrum, the characteristic C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) should disappear and be replaced by the C=O stretch of the acid chloride (typically higher, around 1750-1815 cm⁻¹).
Q5: What are the best practices for handling the reagents involved in this synthesis?
-
Thionyl Chloride/Oxalyl Chloride: These reagents are highly corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and all glassware must be thoroughly dried to prevent decomposition of the reagent and the acid chloride intermediate.
-
Solvents: Anhydrous solvents are recommended, particularly for the acid chloride formation step, to prevent unwanted side reactions.
-
Ammonia: Aqueous ammonia is a common reagent for amidation. Ensure the concentration is known and use it in a fume hood due to its pungent odor.
Troubleshooting Guide for Low Yields
The following table outlines common problems, their potential causes, and recommended solutions for low yields in the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Acid Chloride Formation: Insufficient chlorinating agent, low reaction temperature, or short reaction time.[3][4] | - Use a slight excess (1.2-1.5 equivalents) of thionyl chloride or oxalyl chloride.- Consider refluxing the reaction mixture to ensure complete conversion.- Add a catalytic amount of DMF when using oxalyl chloride or thionyl chloride to facilitate the reaction.[3] |
| 2. Degradation of Acid Chloride: Presence of moisture in the reaction setup. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Ineffective Amidation: The amine source might not be sufficiently nucleophilic (e.g., using ammonium chloride without a base).[3] | - If using an ammonium salt, add a non-nucleophilic base like triethylamine (Et₃N) to generate free ammonia in situ.- Ensure proper mixing and sufficient reaction time for the amidation step. | |
| Formation of Multiple Byproducts | 1. Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic attack. | - Control the stoichiometry of the ammonia source carefully to avoid a large excess.- Keep the reaction temperature low during amidation to minimize side reactions. |
| 2. Anhydride Formation: The acid chloride intermediate reacts with unreacted carboxylic acid. | - Ensure the acid chloride formation goes to completion before adding the ammonia source. | |
| 3. Polymerization: The acrylamide product can polymerize. | - Avoid excessive heat during the reaction and work-up.- Store the purified product at a low temperature and consider adding a radical inhibitor if it will be stored for an extended period. | |
| Difficult Product Isolation | 1. Product is Water-Soluble: The amide product may have some solubility in the aqueous phase during work-up. | - Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Brine washes can help to "salt out" the organic product from the aqueous phase. |
| 2. Emulsion Formation during Work-up: This can lead to significant product loss. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- If necessary, filter the entire mixture through a pad of Celite. | |
| 3. Oily Product that Won't Crystallize: Impurities can prevent crystallization. | - Attempt purification by column chromatography.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-2-phenylprop-2-enoyl chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, add 3-chloro-2-phenylprop-2-enoic acid (1.0 eq).
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Add an anhydrous solvent such as dichloromethane (DCM) or toluene.
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Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[3]
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed. The reaction is typically complete within 2-4 hours.
-
Allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Protocol 2: Synthesis of this compound from the Acid Chloride
-
Dissolve the crude 3-chloro-2-phenylprop-2-enoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) and cool the solution in an ice bath to 0 °C.
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In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30% solution, 2-3 eq). Alternatively, use ammonium chloride (2-3 eq) with a base like triethylamine (2-3 eq) in an organic solvent.
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Slowly add the ammonia solution to the stirred acid chloride solution at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low synthesis yields.
Caption: Common side reactions leading to yield loss.
References
Overcoming challenges in the characterization of 3-Chloro-2-phenylprop-2-enamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-Chloro-2-phenylprop-2-enamide.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Recommended Solution |
| Poorly resolved or broad peaks in ¹H NMR. | Sample concentration is too high, leading to aggregation. Paramagnetic impurities are present. The compound is degrading in the NMR solvent. | Dilute the sample. Purify the sample further, for instance, by filtration through a small plug of silica gel. Use a fresh, high-purity deuterated solvent and acquire the spectrum promptly after sample preparation. Consider using an aprotic solvent like DMSO-d₆ if degradation is suspected in chloroform-d.[1] |
| Unexpected peaks in the spectrum. | Presence of geometric isomers (E/Z). Residual solvent from purification. Degradation products. | The presence of both E and Z isomers is possible. Their ratio may be influenced by light and temperature.[2] Compare the integration of olefinic protons to estimate the isomeric ratio. Cross-reference with common solvent peaks in the deuterated solvent used.[3][4] Re-purify the sample and re-acquire the spectrum. Consider LC-MS analysis to identify potential impurities. |
| Amide N-H protons are not observed or are very broad. | Hydrogen-deuterium exchange with residual D₂O in the solvent. Quadrupolar broadening. | Use a freshly opened ampoule of deuterated solvent or a solvent dried over molecular sieves. This is a natural property of the nitrogen nucleus. Lowering the temperature may sometimes sharpen the peak. |
2. Mass Spectrometry (MS)
| Problem | Potential Cause | Recommended Solution |
| Molecular ion peak (M+) is weak or absent in Electron Ionization (EI) MS. | The molecular ion is unstable and readily fragments. | This is common for some classes of compounds.[5] Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. |
| Complex fragmentation pattern that is difficult to interpret. | Multiple fragmentation pathways are active. Presence of isotopes. | Look for characteristic fragments of α,β-unsaturated amides and halogenated aromatic compounds. A common fragmentation for similar compounds is the loss of the chlorine atom.[1] The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M+ peak. |
| Inconsistent mass measurements between runs. | Instrument calibration drift. Sample matrix effects. | Calibrate the mass spectrometer before analysis. Purify the sample to remove interfering substances. Use a suitable internal standard for accurate mass determination. |
3. High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For amides, a neutral pH is often a good starting point. Reduce the injection volume or sample concentration. Add a competing agent to the mobile phase, such as a small amount of triethylamine, to block active sites on the silica. |
| Multiple peaks for a supposedly pure sample. | Presence of geometric isomers (E/Z). On-column degradation. | The E and Z isomers may be separable by HPLC.[6] Develop a method with a high-efficiency column and optimized mobile phase to resolve the isomers. Use a milder mobile phase or adjust the pH to prevent degradation. Ensure the mobile phase is degassed. |
| Inconsistent retention times. | Fluctuations in column temperature. Changes in mobile phase composition. Column degradation. | Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Use a guard column and flush the column regularly. If the problem persists, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
| Predicted ¹H and ¹³C NMR Data for this compound |
| ¹H NMR (in CDCl₃) |
| Proton |
| Aromatic protons |
| Olefinic proton |
| Amide protons (NH₂) |
| ¹³C NMR (in CDCl₃) |
| Carbon |
| Carbonyl (C=O) |
| Phenyl C (quaternary) |
| Phenyl C-H |
| Olefinic C-Ph |
| Olefinic C-Cl |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.[1][4][11]
Q2: What is the expected mass spectrum fragmentation pattern for this compound?
A2: In an EI-MS, you can expect to see fragmentation characteristic of α,β-unsaturated amides and chlorinated compounds. The molecular ion peak (m/z 181 for ³⁵Cl and 183 for ³⁷Cl) may be observed. Key fragmentation pathways could include:
-
Loss of Cl: [M-Cl]⁺ (m/z 146)
-
Loss of CONH₂: [M-CONH₂]⁺ (m/z 137)
-
Formation of the phenyl cation: [C₆H₅]⁺ (m/z 77)
The presence of the chlorine isotope pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.
| Predicted Mass Spectrometry Data |
| Ion |
| [M]⁺ (³⁵Cl) |
| [M]⁺ (³⁷Cl) |
| [M-Cl]⁺ |
| [C₆H₅CO]⁺ |
| [C₆H₅]⁺ |
Note: This data is predictive and based on common fragmentation patterns of similar structures.[1][12]
Q3: How can I purify this compound after synthesis?
A3: Column chromatography on silica gel is a common method for purifying compounds of this type. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The progress of the separation can be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system can be used for further purification if the compound is a solid.
Q4: Is this compound stable in solution?
A4: Halogenated acrylamides can be susceptible to degradation, especially in the presence of nucleophiles or under prolonged exposure to light which can cause isomerization.[13][14][15][16][17][18] It is recommended to store solutions of the compound in a cool, dark place and to use them promptly after preparation. For long-term storage, it is best to store the compound as a solid at low temperatures.
Q5: What are the potential biological activities of this compound?
A5: Phenylpropenamide and cinnamamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. They are known to interact with various biological targets, including enzymes and signaling proteins.[19] The specific activity of this compound would need to be determined through biological assays.
Experimental Protocols
1. General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
2. General Protocol for HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to an appropriate working concentration (e.g., 10-100 µg/mL).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. Isocratic or gradient elution can be used. A typical starting point is 50:50 acetonitrile:water.[20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Determine the retention time and peak area for the analyte.
-
Visualizations
References
- 1. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.pdx.edu [web.pdx.edu]
- 10. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. trans-Cinnamic acid [webbook.nist.gov]
- 13. eurofins.at [eurofins.at]
- 14. Studies on the stability of acrylamide in food during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agriculturejournals.cz [agriculturejournals.cz]
- 16. researchgate.net [researchgate.net]
- 17. Stability and phase behavior of acrylamide-based emulsions before and after polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Probing the Visible Light-Driven Geometrical Isomerization of 4-Arylbut-3-ene-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Feedback inhibition of the general phenylpropanoid and flavonol biosynthetic pathways upon a compromised flavonol-3-O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-Phenylprop-2-enal | SIELC Technologies [sielc.com]
Navigating the Synthesis of 3-Chloro-2-phenylprop-2-enamide Derivatives: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-2-phenylprop-2-enamide derivatives, a scaffold of interest in medicinal chemistry, can be a nuanced process. Undesired side reactions can compromise yield, purity, and stereochemical integrity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, empowering researchers to optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a polymeric, insoluble material. What is happening and how can I prevent it?
A1: You are likely encountering polymerization of the acrylamide product. Acrylamides are susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities.
Troubleshooting Guide: Polymerization
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature, as tolerated by the reaction kinetics. | Higher temperatures can accelerate the rate of polymerization. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can promote the formation of radical species that initiate polymerization. |
| Initiators | Ensure all reagents and solvents are free from radical initiators (e.g., peroxides). Use freshly distilled solvents. | Trace impurities can trigger unwanted polymerization. |
| Light Exposure | Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil. | UV light can initiate radical polymerization. |
| Inhibitors | Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture or during workup and storage. | Inhibitors scavenge free radicals, preventing the initiation of polymerization. |
Q2: I am observing two distinct product spots on my TLC, and NMR analysis suggests the presence of geometric isomers. How can I control the E/Z stereoselectivity?
A2: The formation of both E and Z isomers of your this compound derivative is a common challenge. The stereochemical outcome is often influenced by the reaction mechanism and conditions.
Troubleshooting Guide: E/Z Isomerization
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | The choice of chlorinating agent (e.g., POCl₃, PCl₅, SOCl₂) can influence the stereoselectivity. If using PCl₅, the reaction may proceed through intermediates that allow for isomerization. Experiment with different reagents to find the optimal one for your desired isomer. | The geometry of the transition state leading to the product is influenced by the nature and steric bulk of the chlorinating agent. |
| Solvent | The polarity of the solvent can affect the stability of reaction intermediates and transition states, thereby influencing the E/Z ratio. Screen a range of solvents with varying polarities. | |
| Temperature | Lower reaction temperatures generally favor the thermodynamically more stable isomer. | At higher temperatures, there may be enough energy to overcome the activation barrier for isomerization. |
| Post-synthesis Isomerization | Be aware that the Z-isomer can isomerize to the more stable E-isomer upon exposure to light or during purification (e.g., chromatography on silica gel). | Photoisomerization can occur, and the acidic nature of silica gel can sometimes catalyze isomerization.[1] |
| Purification | If a mixture of isomers is obtained, they can often be separated by column chromatography. | The different polarities of the E and Z isomers may allow for their separation. |
Q3: During workup, I am losing a significant portion of my product, and I detect the corresponding carboxylic acid by-product. What is causing this?
A3: This indicates hydrolysis of the amide bond. Amides can be hydrolyzed to carboxylic acids under either acidic or basic conditions, a process that can be accelerated by heat.[2][3][4]
Troubleshooting Guide: Hydrolysis
| Parameter | Recommendation | Rationale |
| Workup pH | Maintain a neutral or slightly acidic pH during aqueous workup. Avoid strongly acidic or basic conditions. | Both strong acids and strong bases catalyze amide hydrolysis.[2][3][4] |
| Temperature during Workup | Perform extractions and washes at room temperature or below. | Elevated temperatures can increase the rate of hydrolysis. |
| Reaction Quenching | Quench the reaction by pouring it onto ice water and then neutralizing, rather than adding aqueous acid or base directly to the warm reaction mixture. | This helps to quickly lower the temperature and dilute the reactive species. |
| Purification | If using silica gel chromatography, minimize the time the compound spends on the column. Consider using a less acidic stationary phase if hydrolysis is a major issue. | The acidic nature of silica gel can promote hydrolysis of sensitive compounds. |
Q4: My reaction of 2-phenylacetamide with a chlorinating agent is not yielding the desired acrylamide, but rather a nitrile. Why is this happening?
A4: The formation of a nitrile from a primary or secondary amide upon treatment with a dehydrating/chlorinating agent like PCl₅ or SOCl₂ is known as the von Braun amide degradation .[5]
Troubleshooting Guide: Nitrile Formation
| Parameter | Recommendation | Rationale |
| Reagent Choice | The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is generally preferred for the synthesis of β-chloro-α,β-unsaturated aldehydes and ketones, and may be more suitable for your transformation than PCl₅ alone. | The Vilsmeier reagent is a milder and more specific formylating/chlorinating agent that is less likely to cause complete dehydration to a nitrile.[6] |
| Stoichiometry | Carefully control the stoichiometry of the chlorinating agent. An excess of a strong dehydrating agent like PCl₅ is more likely to lead to nitrile formation. | |
| Reaction Temperature | Lowering the reaction temperature may favor the formation of the desired chloroenamide over the nitrile. | The complete dehydration to a nitrile may require a higher activation energy. |
Experimental Protocols
While a specific, universally optimized protocol is substrate-dependent, the following general procedure outlines a common approach for the synthesis of this compound derivatives via a Vilsmeier-Haack type reaction.
General Procedure for the Synthesis of this compound from 2-Phenylacetamide
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Amide: Dissolve 2-phenylacetamide (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the intended reaction and a key side reaction.
Figure 1. Desired synthetic route to this compound.
Figure 2. Unwanted polymerization side reaction.
By carefully considering these potential side reactions and implementing the recommended troubleshooting strategies, researchers can enhance the efficiency and reproducibility of their synthesis of this compound derivatives.
References
- 1. organic chemistry - Dehydration of amide with PCl5 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. How do amines and amides react with phosphorus - containing compounds? - Blog [chemgulf.com]
- 4. 2,3-Dichloro-1-phenylpropan-1-one | C9H8Cl2O | CID 12688068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. von Braun amide degradation - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Enhancing the stability of 3-Chloro-2-phenylprop-2-enamide in solution
This technical support center provides guidance on enhancing the stability of 3-Chloro-2-phenylprop-2-enamide in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to address challenges encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, an α,β-unsaturated amide, can be influenced by several factors:
-
pH: The compound is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The amide bond can be cleaved, and the α,β-unsaturated system can undergo reactions.
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and other decomposition reactions. The decomposition of similar compounds has been shown to follow first-order kinetics, with temperature being a significant factor.[1]
-
Light: Exposure to UV or high-energy light can induce photodecomposition reactions.
-
Oxidizing and Reducing Agents: The presence of these agents can lead to the degradation of the molecule.
-
Nucleophiles: The electrophilic nature of the α,β-unsaturated system makes it susceptible to attack by nucleophiles. This can include solvents (solvolysis) or other components in the formulation. Conjugated α,β-unsaturated carbonyl derivatives are known to react with nucleophilic groups, such as thiols on proteins.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the amide bond to yield 3-chloro-2-phenylprop-2-enoic acid and ammonia (or a primary amine if the amide is substituted).
-
Michael Addition: Nucleophilic addition to the β-carbon of the α,β-unsaturated system. This is a common reaction for α,β-unsaturated carbonyl compounds.[2][3]
-
Isomerization: Potential for E/Z isomerization around the double bond, which could be influenced by light or catalysts.
-
Polymerization: Under certain conditions, α,β-unsaturated compounds can undergo polymerization.
Q3: What are the initial signs of degradation of a this compound solution?
A3: Signs of degradation can include:
-
A change in the color or clarity of the solution.
-
The appearance of precipitates.
-
A shift in the pH of the solution.
-
The appearance of new peaks or a decrease in the area of the parent peak in chromatographic analysis (e.g., HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | Hydrolysis due to pH | Buffer the solution to a neutral pH (around 7). Avoid strongly acidic or basic conditions. |
| High temperature | Store solutions at lower temperatures (e.g., 2-8°C). Avoid autoclaving solutions containing the compound. | |
| Presence of nucleophiles | Use aprotic solvents if compatible with the experimental design. Avoid solvents with nucleophilic groups (e.g., primary or secondary amines). | |
| Discoloration of the solution | Photodegradation | Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Oxidation | Degas the solvent before use to remove dissolved oxygen. Consider adding an antioxidant if compatible with the application. | |
| Formation of precipitate | Poor solubility | Verify the solubility of the compound in the chosen solvent. Consider using a co-solvent system or a different solvent. |
| Degradation product precipitation | Analyze the precipitate to identify the degradation product. Address the root cause of degradation (e.g., pH, temperature). | |
| Inconsistent experimental results | Solution instability | Prepare fresh solutions before each experiment. Perform a stability study to determine the usable lifetime of the solution under your experimental conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to monitor the stability of this compound in solution over time.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffer salts (e.g., phosphate, acetate)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Dilute the stock solution with the desired buffer or solvent system to the final experimental concentration.
-
Storage Conditions: Aliquot the stability samples into separate vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
HPLC Analysis:
-
Mobile Phase: A suitable gradient of acetonitrile and water (or a buffered aqueous solution) is typically used. For example, a starting condition of 40% acetonitrile progressing to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Data Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), inject a sample from each storage condition onto the HPLC.
-
Record the peak area of the this compound peak.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the stability profile.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Heat the solution at 60°C.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm).
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Analysis: Analyze the samples by HPLC-MS (Mass Spectrometry) to separate and identify the degradation products. The mass-to-charge ratio of the new peaks can help in elucidating their structures.
Data Presentation
Table 1: Stability of this compound under Different Temperature Conditions
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Stability of this compound at Different pH Values
| Time (hours) | % Remaining at pH 3 | % Remaining at pH 7 | % Remaining at pH 9 |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: 3-Chloro-2-phenylprop-2-enamide and Related Cinnamamide Compounds
Introduction:
This technical support center provides troubleshooting guidance for researchers using 3-Chloro-2-phenylprop-2-enamide and other cinnamamide derivatives in biological assays. Due to the limited specific data on this compound, this guide addresses common challenges and inconsistencies observed with the broader class of cinnamamides, phenylpropanoids, and acrylamides. The principles and troubleshooting steps outlined here are based on the known chemical properties and biological activities of these related compounds and are intended to help researchers identify and resolve experimental issues.
Frequently Asked Questions (FAQs)
Q1: My biological assay results with this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistencies in biological assay results with cinnamamide derivatives can stem from several factors:
-
Compound Stability and Solubility: These compounds can be susceptible to degradation, particularly in aqueous solutions or when exposed to light. Poor solubility can lead to precipitation and inaccurate effective concentrations.
-
Purity of the Compound: The presence of impurities from synthesis or degradation products can lead to off-target effects and variability in results.
-
Assay Conditions: Variations in pH, temperature, incubation time, and buffer composition can significantly impact the compound's activity and stability.
-
Cell-Based Assay Variables: Cell passage number, confluency, and metabolic activity can all influence the cellular response to the compound.
-
Non-Specific Activity: The acrylamide moiety in this compound is a Michael acceptor and can react non-specifically with proteins, leading to artifacts.[1][2]
Q2: I am observing high background noise or signal inhibition in my fluorescence-based assay. Could this compound be interfering?
A2: Yes, it is possible. Phenylpropanoid compounds can possess intrinsic fluorescent properties or act as quenchers, interfering with fluorescence-based detection methods. It is recommended to run a control experiment with the compound in the assay buffer without the biological target to assess for any direct interference with the fluorescent signal.
Q3: What is the likely mechanism of action for this compound, and how might this affect my experiments?
A3: As a cinnamamide derivative containing an acrylamide group, this compound likely has a dual mechanism of action. The cinnamoyl moiety is present in many biologically active natural products, while the acrylamide group is a reactive electrophile.[3] The acrylamide can form covalent adducts with nucleophilic residues on proteins, such as cysteine, which can lead to irreversible inhibition of enzyme activity.[1][2] This covalent modification is a key consideration, as it can also be a source of non-specific binding and cytotoxicity.
Q4: How should I prepare and store stock solutions of this compound to ensure consistency?
A4: For optimal stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Before each experiment, freshly dilute the stock solution into the appropriate aqueous assay buffer. It is advisable to assess the solubility of the compound in the final assay buffer to prevent precipitation.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions. Protect solutions from light and perform experiments in a timely manner after dilution. |
| Poor Solubility | Confirm the solubility of the compound in the final assay buffer. Consider using a lower concentration or adding a small percentage of a co-solvent (ensure the co-solvent does not affect the assay). |
| Incorrect Concentration | Verify the concentration of the stock solution using a spectrophotometer or another analytical method. |
| Inactive Compound | Test the compound in a well-established, simple assay where cinnamamides are known to be active, if available. |
| Cellular Efflux | In cell-based assays, consider the possibility of the compound being actively transported out of the cells by efflux pumps. |
Issue 2: High Variability in Replicates
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitation. Centrifuge plates before reading to pellet any precipitate. Use concentrations below the solubility limit. |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for small volumes of concentrated stock solutions. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile water or buffer. |
| Cell Seeding Density | Ensure a uniform cell seeding density across all wells in cell-based assays. |
Issue 3: Unexpected Cytotoxicity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Non-Specific Covalent Modification | The acrylamide moiety can react non-specifically with cellular proteins, leading to toxicity.[1][2] |
| Mitochondrial Toxicity | Assess mitochondrial function using assays such as the MTT or XTT assay. |
| Reactive Oxygen Species (ROS) Production | Measure intracellular ROS levels, as some phenylpropanoids can induce oxidative stress.[4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. |
Experimental Protocols
General Protocol for Assessing Compound Stability
-
Prepare a solution of this compound in the final assay buffer at the highest concentration to be used.
-
Incubate the solution under the same conditions as the actual experiment (e.g., 37°C for 24 hours).
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by HPLC or LC-MS to determine the percentage of the parent compound remaining. A significant decrease over time indicates instability.
General Protocol for Evaluating Assay Interference
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the dilutions to the assay plate in the absence of the biological target (e.g., enzyme, cells).
-
Add all other assay reagents, including the detection substrate.
-
Incubate and read the plate according to the standard assay protocol.
-
A dose-dependent change in the signal indicates interference.
Visualizations
Caption: A generalized workflow for experiments with cinnamamide derivatives.
Caption: Potential covalent modification mechanism of action.
Caption: Common causes of inconsistent assay results.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 3-Chloro-2-phenylprop-2-enamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of 3-Chloro-2-phenylprop-2-enamide Derivatives
Derivatives of this compound have been investigated for their potential as anticancer agents. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value indicates greater potency.
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivatives
A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides has demonstrated significant antiproliferative activity against various human cancer cell lines. The substitution pattern on both the benzamide and phenylprop-2-enoyl moieties plays a crucial role in their cytotoxic effects.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 12a | K562 (Leukemia) | 2.5[1] |
| 12b | K562 (Leukemia) | 3.1[1] |
| 12c | K562 (Leukemia) | 8.1[1] |
| 12d | K562 (Leukemia) | 7.9[1] |
| 12k | K562 (Leukemia) | 6.3[1] |
| 12l | K562 (Leukemia) | 5.8[1] |
| 17t | K562 (Leukemia) | 0.57[1] |
| 17u | K562 (Leukemia) | 0.63[1] |
Compounds 17t and 17u , which feature an iodine substitution at the 5-position of the benzamido ring, exhibited the most potent activity against the K562 leukemia cell line.[1] Selected compounds from this series also showed broad-spectrum anticancer activity when tested against the NCI-60 human tumor cell line panel, with IC50 values in the micromolar to submicromolar range.[1]
Antimicrobial Activity of this compound Derivatives
The antimicrobial potential of chlorinated derivatives of 3-phenylpropanoic acid has been explored against various pathogenic bacteria and fungi. The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth. A lower MIC value signifies greater antimicrobial efficacy.
Chlorinated 3-Phenylpropanoic Acid Derivatives
A study of chlorinated 3-phenylpropanoic acids isolated from a marine actinomycete revealed their selective antimicrobial properties.
| Compound | Microorganism | MIC (µg/mL) |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 |
| Staphylococcus aureus | 64 | |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Escherichia coli | 32 |
| Staphylococcus aureus | 64 | |
| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
These compounds demonstrated notable activity, particularly against E. coli.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and broth microdilution assays.
Caption: Workflow for the MTT cytotoxicity assay.
References
Comparative Analysis of 3-Chloro-2-phenylprop-2-enamide and Structurally Related Compounds: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-2-phenylprop-2-enamide and structurally similar compounds to explore potential cross-reactivity. Due to a lack of direct cross-reactivity studies on this compound, this report leverages experimental data from analogous compounds to infer potential biological targets and off-target effects. The information is intended to guide future research and development in assessing the selectivity and potential therapeutic applications of this compound class.
Executive Summary
Structurally Related Compounds and Their Biological Activities
Several classes of compounds share structural motifs with this compound and have been evaluated for various biological activities. Understanding these activities is crucial for predicting potential cross-reactivity.
Table 1: Comparison of Biological Activities of Structurally Related Compounds
| Compound Class | Key Structural Features | Reported Biological Activity | Primary Molecular Target (if known) | Reference |
| Cinnamamide Derivatives | Phenylprop-2-enamide backbone | Anticonvulsant, Antiproliferative | Tubulin polymerization, Voltage-dependent sodium channels (modulation suggested but not confirmed) | [1][2] |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Cinnamoyl group linked to a benzamide moiety | Antiproliferative (active against various cancer cell lines) | Tubulin polymerization inhibition | [2][3] |
| 3-Chloro-2-azetidinones (β-lactams) | Four-membered lactam ring with a chlorine substitution | Antiproliferative, Antibacterial, Antimitotic | Tubulin polymerization inhibition (colchicine binding site) | [4][5] |
Inferred Potential for Cross-Reactivity
Based on the data from related compounds, it is plausible that this compound could exhibit cross-reactivity with tubulin. The phenylprop-2-enamide core is a key pharmacophore in several known tubulin inhibitors. The presence of the chloro- substituent may modulate this activity and influence its selectivity for different tubulin isotypes or binding sites.
Furthermore, the anticonvulsant activity observed in some cinnamamides suggests a potential for interaction with neuronal targets, although the precise mechanisms are not fully elucidated[1].
Proposed Experimental Protocols for Cross-Reactivity Studies
To definitively assess the cross-reactivity of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound directly inhibits the polymerization of purified tubulin.
Methodology:
-
Reagents: Purified bovine or porcine brain tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, positive control (e.g., colchicine or paclitaxel), negative control (DMSO).
-
Procedure:
-
Tubulin is pre-incubated with various concentrations of this compound or control compounds at 37°C.
-
GTP is added to initiate polymerization.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Competitive Binding Assay
Objective: To determine if this compound binds to the colchicine binding site on tubulin.
Methodology:
-
Reagents: Purified tubulin, [³H]colchicine, this compound, unlabeled colchicine (as a competitor).
-
Procedure:
-
Tubulin is incubated with a fixed concentration of [³H]colchicine in the presence of increasing concentrations of this compound or unlabeled colchicine.
-
The mixture is incubated to reach binding equilibrium.
-
Bound and free [³H]colchicine are separated (e.g., by filtration through a DEAE-cellulose filter).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The ability of this compound to displace [³H]colchicine is determined.
-
Cell-Based Antiproliferative Assays
Objective: To evaluate the cytotoxic and antiproliferative effects of this compound on a panel of cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines from different tissues (e.g., breast, lung, colon, leukemia).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a standard assay such as MTT, SRB, or CellTiter-Glo.
-
The GI₅₀ (concentration for 50% growth inhibition) is calculated for each cell line.
-
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate the potential mechanism of action based on related compounds and a general workflow for assessing cross-reactivity.
Caption: Inferred signaling pathway for antiproliferative cinnamamides.
Caption: Proposed workflow for evaluating compound cross-reactivity.
Conclusion
While direct evidence for the cross-reactivity of this compound is currently lacking, the existing literature on structurally similar compounds provides a strong rationale for investigating its potential as a modulator of tubulin polymerization and cell proliferation. The experimental protocols outlined in this guide offer a clear path forward for characterizing its biological activity and selectivity. Further research is warranted to elucidate the precise molecular targets and therapeutic potential of this compound.
References
- 1. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]
- 5. mdpi.com [mdpi.com]
Comparative analysis of different synthetic routes for 3-Chloro-2-phenylprop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 3-Chloro-2-phenylprop-2-enamide, a compound of interest for further chemical and biological studies. Due to the limited availability of direct published syntheses for this specific molecule, this comparison focuses on two logical and chemically sound synthetic pathways. The analysis is based on established chemical transformations, providing predicted outcomes and generalized experimental protocols to guide research efforts.
Executive Summary
Two primary synthetic routes are proposed and evaluated:
-
Route 1: Amidation of 3-Chloro-2-phenylprop-2-enoic acid. This classic two-step approach involves the initial synthesis of the corresponding carboxylic acid, followed by its conversion to the target amide.
-
Route 2: Hydrochlorination of Phenylpropiolamide. This route involves the synthesis of a phenylpropiolamide intermediate, followed by the addition of hydrochloric acid across the alkyne bond.
The choice between these routes will likely depend on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Route 1 is a more traditional and predictable pathway, while Route 2 offers a more direct approach but may present challenges in controlling the stereoselectivity of the HCl addition.
Data Presentation: A Comparative Overview
The following table summarizes the key comparative metrics for the two proposed synthetic routes. Please note that as direct experimental data for the target molecule is unavailable, these values are estimations based on analogous reactions reported in the chemical literature.
| Metric | Route 1: Amidation of 3-Chloro-2-phenylprop-2-enoic acid | Route 2: Hydrochlorination of Phenylpropiolamide |
| Overall Yield | Good to Excellent (estimated 70-85%) | Moderate to Good (estimated 50-70%) |
| Purity | High (purification via crystallization or chromatography) | Moderate (potential for regio- and stereoisomeric impurities) |
| Reaction Steps | 2 (Acid synthesis + Amidation) | 2 (Amide synthesis + Hydrochlorination) |
| Key Reagents | Phenylpropiolic acid, HCl, Thionyl chloride, Ammonia/Amine | Phenylpropiolic acid, Thionyl chloride, Ammonia/Amine, HCl |
| Scalability | Generally scalable | Potentially challenging to scale due to gas handling |
| Stereocontrol | Not applicable in the amidation step | May yield a mixture of (E)- and (Z)-isomers |
| Key Advantages | Well-established reactions, high purity of final product | Potentially shorter overall reaction time |
| Key Disadvantages | Two distinct synthetic operations required | Control of stereochemistry can be difficult, handling of gaseous HCl |
Experimental Protocols
Route 1: Amidation of 3-Chloro-2-phenylprop-2-enoic acid
This route proceeds in two main stages: the synthesis of the carboxylic acid intermediate and its subsequent conversion to the amide.
Step 1a: Synthesis of 3-Chloro-2-phenylprop-2-enoic acid
-
Reaction: Hydrochlorination of phenylpropiolic acid.
-
Procedure: Phenylpropiolic acid (1 equivalent) is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Hydrogen chloride gas is then bubbled through the solution at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or NMR). Upon completion, the solvent is removed under reduced pressure to yield the crude 3-Chloro-2-phenylprop-2-enoic acid, which can be purified by recrystallization.
Step 1b: Synthesis of this compound
-
Reaction: Conversion of the carboxylic acid to an acid chloride, followed by amidation.
-
Procedure: 3-Chloro-2-phenylprop-2-enoic acid (1 equivalent) is suspended in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride (1.1-1.5 equivalents) is added dropwise, often with a catalytic amount of DMF. The mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acid chloride.[1][2][3][4] The excess thionyl chloride and solvent are removed under reduced pressure. The crude acid chloride is then dissolved in a fresh inert solvent and added dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia or a primary/secondary amine (2-3 equivalents) in a suitable solvent. The reaction mixture is stirred for a specified time, and the product is then extracted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated to yield the crude this compound. Purification can be achieved by recrystallization or column chromatography.[5]
Route 2: Hydrochlorination of Phenylpropiolamide
This route involves the initial formation of the amide followed by the hydrochlorination of the alkyne.
Step 2a: Synthesis of Phenylpropiolamide
-
Reaction: Amidation of phenylpropiolic acid.
-
Procedure: This step is analogous to Step 1b, starting from phenylpropiolic acid. Phenylpropiolic acid (1 equivalent) is converted to its acid chloride using thionyl chloride. The resulting phenylpropioloyl chloride is then reacted with ammonia or a suitable amine to afford the phenylpropiolamide.
Step 2b: Synthesis of this compound
-
Reaction: Hydrochlorination of phenylpropiolamide.
-
Procedure: Phenylpropiolamide (1 equivalent) is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or 1,4-dioxane). The solution is cooled to a desired temperature (ranging from -78 °C to room temperature to control selectivity), and hydrogen chloride gas is bubbled through the mixture. Alternatively, a solution of HCl in a compatible solvent can be used. The reaction is monitored by TLC or NMR to determine the consumption of the starting material and the formation of the product. Upon completion, the excess HCl and solvent are removed under reduced pressure. The crude product, which may be a mixture of E/Z isomers, is then purified by column chromatography or recrystallization to isolate the desired isomer of this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathways.
Caption: Synthetic pathway for Route 1: Amidation.
Caption: Synthetic pathway for Route 2: Hydrochlorination.
References
- 1. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Benchmarking the Efficacy of 3-Chloro-2-phenylprop-2-enamide Against Known Lactate Dehydrogenase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
Introduction:
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen.[1][2] This metabolic reprogramming is crucial for tumor growth and proliferation.[3] Lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and has emerged as a promising target for cancer therapy.[4] This guide provides a comparative analysis of the putative lactate dehydrogenase (LDH) inhibitor, 3-Chloro-2-phenylprop-2-enamide, against a panel of well-characterized LDH inhibitors.
Due to the limited publicly available data on the direct biological activity of this compound, this comparison is based on a hypothetical premise that its structural similarity to cinnamaldehyde, a known LDH inhibitor, confers similar inhibitory properties. The data presented for known inhibitors are based on published experimental findings, while the evaluation of this compound's efficacy would require the experimental validation outlined in the protocols below.
Comparative Efficacy of LDH Inhibitors
The following table summarizes the inhibitory potency of several known LDH inhibitors. This data provides a benchmark against which the efficacy of novel compounds like this compound can be measured.
| Compound | Target | IC50 / Ki Value | Cell-Based Potency (GI50) | Reference |
| This compound | LDHA (Putative) | Not Determined | Not Determined | |
| GSK2837808A | LDHA | IC50: 2.6 nM | - | [4] |
| GNE-140 | LDHA | IC50: 59.9 nM | - | [4] |
| Compound 2 (1,3-benzodioxole derivative) | LDHA | IC50: 13.63 µM | >1000 µM | [4] |
| Compound 10 (1,3-benzodioxole derivative) | LDHA | IC50: 47.2 µM | Potent in PANC-1 cells | [4] |
| Gossypol | LDHA/LDHB | Ki: 1.9 µM (LDH5), 1.4 µM (LDH1) | - | [5] |
| 8-deoxyhemigossylic acid | LDHA | Ki: 3 µM | - | [5] |
| Malate Dehydrogenase Inhibitor 46 | LDHA | IC50: >50 µM | - | [5] |
| Malate Dehydrogenase Inhibitor 47 | LDHA | IC50: 6.7 µM | - | [5] |
| Dihydroquinoline derivative 48 | LDHA | IC50: 31 µM | - | [5] |
Experimental Protocols
To empirically determine the efficacy of this compound as an LDH inhibitor, the following experimental protocols are recommended.
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay directly measures the enzymatic activity of LDH in the presence of an inhibitor.
Materials:
-
Recombinant human LDHA enzyme
-
NADH
-
Pyruvate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADH, and varying concentrations of this compound or a known inhibitor (positive control). Include a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding pyruvate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to LDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of the inhibitor on cancer cells.[6][7][8][9]
Materials:
-
Cancer cell line with high LDHA expression (e.g., PANC-1)
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway affected by LDH inhibition and a typical experimental workflow.
Caption: The Warburg Effect and the putative site of action for this compound.
Caption: Proposed experimental workflow for evaluating the efficacy of this compound.
References
- 1. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 2.3. MTT Cell Viability Assay [bio-protocol.org]
Comparative Analysis of 3-Chloro-2-phenylprop-2-enamide and Analogs: A Review of Preclinical Experimental Data
This guide provides a comparative overview of the experimental data related to 3-Chloro-2-phenylprop-2-enamide and structurally similar cinnamamide derivatives. The focus is on the reproducibility and comparison of their biological activities as reported in preclinical studies, primarily in the areas of oncology and neurology. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this class of compounds.
Section 1: Comparison of Anticancer Activity
The data presented below is collated from independent studies to highlight the range of reported potencies. Variations in experimental conditions, such as cell passage number and specific assay protocols, may contribute to differences in observed IC50 values.
Table 1: Comparative Antiproliferative Activity of Cinnamamide Derivatives
| Compound/Analog | Cancer Cell Line | Reported IC50 (µM) | Reference |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivatives (general) | K562 (Leukemia) | 0.57–8.1 | [1] |
| (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide (1512) | HCT-116 (Colon) | 32.0 | [2][3] |
| (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112) | Caco-2 (Colon) | 0.89 | [2][3] |
| (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112) | HCT-116 (Colon) | 2.85 | [2][3] |
| (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112) | HT-29 (Colon) | 1.65 | [2][3] |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine (Compound 30) | HCT-116 (Colon) | 8 | [4] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16c, 16d, 17a, 17d) | Cancer Cells (unspecified) | < 10 µg/mL | [5] |
Section 2: Comparison of Anticonvulsant Activity
Cinnamamide and related amide structures have also been investigated for their potential as anticonvulsant agents. The data below compares the activity of various derivatives in standard preclinical models of epilepsy.
Table 2: Comparative Anticonvulsant Activity of Related Amide Derivatives
| Compound/Analog | Seizure Model | Administration | Reported Activity (ED50 mg/kg) | Reference |
| (R,S)-2,3-dimethoxypropionamide | MES (mice) | i.p. | 79 | [6] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES (mice) | i.p. | 68.30 | [7] |
| Valproic Acid (Reference Drug) | MES (mice) | i.p. | Not specified, but higher than compound 6 | [7] |
| 1-Diethylamino-3-phenylprop-2-en-1-one (2) | MES and scPTZ (mice and rats) | i.p. | Effective, specific ED50 not provided | [8] |
Section 3: Experimental Protocols
The reproducibility of experimental findings is fundamentally linked to the detailed reporting of methodologies. Below are generalized protocols for key experiments cited in the literature for this class of compounds.
Synthesis of (2E)-N-aryl-3-phenylprop-2-enamides
A general method for the synthesis of cinnamamide derivatives involves the reaction of a substituted cinnamic acid with a substituted aniline.[9]
-
Acid Chloride Formation: Substituted (E)-cinnamic acid is reacted with a chlorinating agent, such as phosphorus trichloride (PCl3), in a suitable solvent like chlorobenzene.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 130°C) for a specific duration (e.g., 30 minutes) to facilitate the formation of the cinnamoyl chloride.
-
Amidation: The resulting acid chloride is then reacted with the desired substituted aniline to form the final (2E)-N-aryl-3-phenylprop-2-enamide product.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ranging from 10 nM to 100 µM) for a specified duration (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Anticonvulsant Screening (MES Test)
The maximal electroshock (MES) test is a widely used preclinical model to identify compounds that prevent the spread of seizures.[7][10]
-
Animal Model: The test is typically performed on mice or rats.
-
Compound Administration: The test compound is administered to the animals via a specific route (e.g., intraperitoneal injection) at various doses. A control group receives the vehicle.
-
Electroshock Application: After a predetermined time (e.g., 30 minutes), a brief electrical stimulus is applied through corneal or ear electrodes to induce a seizure.
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension, which indicates a full-blown seizure.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (the ED50) is determined.
Section 4: Visualizations
Proposed Signaling Pathway for Cinnamamide-Induced Apoptosis
The diagram below illustrates a potential mechanism of action for the anticancer effects of cinnamamide derivatives, which involves the induction of apoptosis through oxidative stress.
Caption: Proposed pathway of cinnamamide-induced apoptosis.
General Workflow for In Vitro Cytotoxicity Screening
This diagram outlines the typical experimental workflow for evaluating the anticancer activity of a compound in a laboratory setting.
References
- 1. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, optimization, and cellular activities of 2-(aroylamino)cinnamamide derivatives against colon cancer cells [ouci.dntb.gov.ua]
- 4. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 3-Chloro-2-phenylprop-2-enamide and structurally related scaffolds, focusing on their potential as anticancer agents. The information presented is collated from various studies to offer a comprehensive overview of their synthesis, cytotoxic activity, and mechanism of action, supported by available experimental data.
Introduction to Cinnamamide and Phenylprop-2-enamide Scaffolds
The cinnamamide and 2-phenylprop-2-enamide backbone is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] These compounds, characterized by a phenyl ring attached to a propenamide moiety, have garnered significant interest as potential therapeutic agents, particularly in oncology. Their mechanism of action often involves the disruption of microtubule dynamics, which are crucial for cell division, making them potent inhibitors of cancer cell proliferation.[2][3] This guide will delve into the structure-activity relationships (SAR) of these scaffolds, with a specific focus on the influence of substitutions, such as the chloro group in this compound, on their anticancer efficacy.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound and its analogs is typically evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration required to inhibit 50% of cell growth. The following tables summarize the cytotoxic activities of several related scaffolds from different studies.
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: Cytotoxicity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide Derivatives against K562 (Human Chronic Myelogenous Leukemia) Cells
| Compound ID | R1 | R2 | R3 | % Growth Inhibition at 10 µM | IC50 (µM) |
| 12a | H | H | H | - | 8.1 |
| 12b | H | H | H | - | 4.5 |
| 12c | H | H | H | - | 2.8 |
| 12d | H | H | H | - | 4.3 |
| 12k | Cl | H | H | - | 6.2 |
| 12l | H | Cl | H | - | 7.5 |
| 17t | H | H | I | 74.5 | 0.57 |
| 17u | H | H | I | - | 1.1 |
| Colchicine (Reference) | - | - | - | - | 0.03 |
Data extracted from a study on the antiproliferative activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[4]
Table 2: Cytotoxicity of Cinnamic Acyl Sulfonamide Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cells
| Compound ID | Substitution on Phenyl Ring | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity IC50 (µg/mL) |
| 5a | Benzdioxan group | 0.88 | 0.17 |
Data from a study on cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors.[5]
Table 3: Cytotoxicity of Cinnamoyl Derivatives against Glioblastoma (U87MG) and Neuroblastoma (SHSY-5Y) Cell Lines
| Compound ID | Description | U87MG Cytotoxicity at 25 µg/mL (%) | SHSY-5Y Cytotoxicity at 25 µg/mL (%) |
| 2c | (E)-1-methoxy-4-(2-(phenylsulfonyl)vinyl)benzene | 81 | 82 |
| 3e | (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | 86 | 84 |
Results from a study on the anticancer potential of novel cinnamoyl derivatives.[6]
Table 4: Anticancer Activity of Ciminalum–Thiazolidinone Hybrid Molecules
| Compound ID | Description | GI50 (µM) (Average) | TGI (µM) (Average) | LC50 (µM) (Average) |
| 2f | Contains (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety | 2.80 | 32.3 | 80.8 |
| 2h | Contains (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety | 1.57 | 13.3 | 65.0 |
Data from a study on the synthesis and anticancer activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism of action for many cinnamamide and phenylprop-2-enamide derivatives is the inhibition of tubulin polymerization.[4][5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[2][3] The colchicine binding site on β-tubulin is a common target for this class of inhibitors.[8]
Caption: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the in vitro polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering or fluorescence, which can be monitored over time. Inhibitors of polymerization will reduce the rate and extent of this increase.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), and GTP. A fluorescence-based assay may also include a fluorescent reporter that incorporates into microtubules.
-
Compound Incubation: Pre-incubate the test compounds at various concentrations in a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance (at 340 nm) or fluorescence (e.g., excitation at 360 nm, emission at 450 nm) over time at 37°C.
-
Data Analysis: Compare the polymerization curves of compound-treated samples to a vehicle control. Calculate the IC50 for tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on cinnamamide and phenylprop-2-enamide derivatives provide valuable insights into their structure-activity relationships.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro, iodo), can enhance potency.[4] The presence of a benzdioxan group has also been shown to result in potent tubulin inhibition.[5]
-
Amide Moiety: Modifications to the amide portion of the scaffold can also impact activity. The presence of a benzamide group, as seen in 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, is a key feature for their antiproliferative effects.[11]
-
The α,β-Unsaturated System: The conjugated double bond in the prop-2-enamide structure is often crucial for activity, likely acting as a Michael acceptor in interactions with biological targets.
Conclusion and Future Directions
The this compound scaffold and its relatives represent a promising class of compounds for the development of novel anticancer agents. Their primary mechanism of action through the inhibition of tubulin polymerization is a well-validated strategy in cancer therapy. The available data highlight the importance of specific structural features for potent cytotoxic activity.
Future research in this area should focus on:
-
Direct Head-to-Head Comparative Studies: Conducting studies that evaluate a series of closely related analogs, including this compound, under identical experimental conditions to provide a more definitive understanding of their relative potencies.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds, such as solubility and metabolic stability, to enhance their in vivo efficacy.
-
Exploration of Novel Analogs: Synthesizing and evaluating new derivatives with diverse substitutions to further explore the structure-activity relationship and identify compounds with improved therapeutic indices.
By systematically building upon the existing knowledge base, the full therapeutic potential of this versatile scaffold can be realized in the ongoing search for more effective and safer cancer treatments.
References
- 1. Cinnamamide: An insight into the pharmacological advances and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of substituted cinnamic acyl sulfonamide derivatives as tubulin polymerization inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of the Biological Effects of 3-Chloro-2-phenylprop-2-enamide: A Comparative Analysis
Comparative Analysis of Related Cinnamamide Derivatives
Cinnamamides are a class of compounds that have garnered interest for their diverse biological activities, including anticancer and anticonvulsant properties. The biological effects of these derivatives are often influenced by the nature and position of substituents on the phenyl ring and the amide group.
Table 1: Comparison of Biological Activities of Cinnamamide Derivatives
| Compound/Derivative | Primary Biological Activity | Mechanism of Action | Reference Cell Lines/Models | Key Findings |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | Antiproliferative | Antitubulin agent | K562 (leukemia), NCI 60-cell line panel | Compound 17t showed significant growth inhibition at submicromolar concentrations against various cancer cell lines.[1] |
| S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568) | Anticonvulsant | Not fully elucidated; does not appear to act on voltage-dependent sodium channels. | Mouse and rat models of seizures (MES, s.c.PTZ, 6-Hz) | Demonstrated broad-spectrum anticonvulsant activity and a favorable safety profile.[2] |
| 3-chloro-azetidin-2-one derivatives of Resveratrol | Antiproliferative | Not specified | Human breast cancer cell lines (MCF-7, SKBR3) | Some derivatives showed potent activity against human breast cancer cells.[3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays used in the evaluation of the biological activities of cinnamamide derivatives, which could be adapted for the study of 3-Chloro-2-phenylprop-2-enamide.
In Vitro Antiproliferative Activity Assay (NCI60 Screen)
This protocol outlines the general procedure for evaluating the antiproliferative activity of a compound against the National Cancer Institute's 60 human cancer cell line panel.
-
Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After 24 hours, the test compound is added at various concentrations.
-
Plates are incubated for an additional 48 hours.
-
The assay is terminated by the addition of cold trichloroacetic acid (TCA).
-
Cells are fixed and then stained with sulforhodamine B (SRB).
-
Unbound dye is removed by washing, and the bound stain is solubilized with trizma base.
-
Absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The optical density data is used to calculate parameters of drug activity, such as the GI50 (concentration causing 50% growth inhibition).
Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
This protocol describes a common preclinical model for assessing the efficacy of potential anticonvulsant drugs.
-
Animal Model: Male albino mice are typically used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
MES Induction: At a predetermined time after compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.
Visualizing Potential Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are based on the mechanisms of action of related cinnamamide derivatives and a general workflow for drug screening.
Potential Signaling Pathway Inhibition
Based on the antitubulin activity of some cinnamamide derivatives, a potential mechanism of action for an antiproliferative compound could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Potential mechanism of antiproliferative activity via tubulin polymerization inhibition.
General Experimental Workflow for Compound Validation
The process of validating the biological effects of a novel compound typically follows a structured workflow from initial screening to more detailed mechanistic studies.
Caption: A generalized workflow for the validation of a new chemical entity.
References
- 1. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(+)-(2E)-N-(2-Hydroxypropyl)-3-Phenylprop-2-Enamide (KM-568): A Novel Cinnamamide Derivative with Anticonvulsant Activity in Animal Models of Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Reported Synthesis of 3-Chloro-2-phenylprop-2-enamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a plausible synthetic pathway for 3-Chloro-2-phenylprop-2-enamide and a potential alternative route. Due to the limited availability of direct, independently verified synthesis protocols for this specific molecule in the surveyed literature, this guide constructs a likely primary synthesis based on established reactions for structurally similar compounds. The objective is to offer a practical framework for researchers aiming to synthesize this compound, highlighting key experimental considerations and potential outcomes.
Comparison of Synthetic Routes
The synthesis of this compound can be approached via two main strategies, each with distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and potential yield.
| Parameter | Proposed Method: Chlorination and Amidation of Phenylpropiolic Acid | Alternative Method: From Cinnamic Acid |
| Starting Material | Phenylpropiolic Acid | Cinnamic Acid |
| Key Intermediates | 3-Chloro-2-phenylprop-2-enoyl chloride | 2,3-dichloro-3-phenylpropanoic acid |
| Reagents | Oxalyl chloride, DMF, Ammonia | Chlorine (Cl2), Thionyl chloride, Ammonia |
| Reaction Steps | 2 | 3 |
| Potential Yield | Moderate to High (based on analogues) | Likely lower due to more steps |
| Stereoselectivity | May produce a mixture of (E) and (Z) isomers | Likely to be less selective |
| Safety Considerations | Use of toxic oxalyl chloride and gaseous ammonia requires a well-ventilated fume hood and careful handling. | Use of gaseous chlorine and thionyl chloride requires stringent safety precautions. |
Experimental Protocols
Proposed Method: Chlorination and Amidation of Phenylpropiolic Acid
This two-step synthesis is based on the known reactivity of propiolic acids and the standard conversion of carboxylic acids to amides. A key reference for the synthesis of similar (E,Z)-3-chloroprop-2-enamides suggests the use of oxalyl chloride in DMF for the initial chlorination and subsequent amination.
Step 1: Synthesis of 3-Chloro-2-phenylprop-2-enoyl chloride
-
To a solution of 3-phenylpropynoic acid in anhydrous DMF at 0°C, oxalyl chloride is added dropwise.
-
The reaction mixture is stirred at this temperature for a specified period, followed by warming to room temperature to ensure complete reaction.
-
The solvent and excess reagents are removed under reduced pressure to yield the crude 3-chloro-2-phenylprop-2-enoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 3-chloro-2-phenylprop-2-enoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
The solution is cooled to 0°C, and a solution of ammonia in a compatible solvent or gaseous ammonia is bubbled through the solution.
-
The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated.
-
The crude product can be purified by column chromatography or recrystallization to afford this compound.
Alternative Method: From Cinnamic Acid
This multi-step approach begins with the more readily available cinnamic acid.
Step 1: Dichlorination of Cinnamic Acid
-
Cinnamic acid is dissolved in a suitable solvent, and chlorine gas is bubbled through the solution, or an alternative chlorinating agent is used to yield 2,3-dichloro-3-phenylpropanoic acid.
Step 2: Dehydrochlorination and Acyl Chloride Formation
-
The resulting dichlorinated acid is treated with a base to induce elimination of one equivalent of HCl, forming a mixture of chloro-substituted styrenes. This step can be challenging to control for regioselectivity.
-
The resulting chloro-enoic acid is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form the acyl chloride.
Step 3: Amidation
-
The acyl chloride is then reacted with ammonia, following a similar procedure as described in the proposed method, to yield the final product.
Visualizing the Synthesis
To aid in the understanding of the proposed synthetic pathways, the following diagrams illustrate the key transformations.
Caption: Proposed synthesis of this compound.
Caption: Alternative synthesis from Cinnamic Acid.
Navigating the Structure-Activity Landscape of 3-Chloro-2-phenylprop-2-enamide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 3-Chloro-2-phenylprop-2-enamide, with a focus on their potential as anticancer agents. Due to a scarcity of published research on the exact this compound scaffold, this guide draws upon a closely related and well-studied series of compounds: 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. These "Ciminalum-thiazolidinone" hybrids share the critical 2-chloro-3-phenylpropenylidene core and offer valuable insights into the SAR of this chemical class.
The data presented here is primarily derived from a study that synthesized and evaluated a series of these hybrid molecules for their cytotoxic effects against a panel of human cancer cell lines. The findings highlight key structural modifications that significantly influence their anticancer potency.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of the this compound analogs was evaluated against a panel of 60 human cancer cell lines. The following table summarizes the growth inhibition (GI50) values for a selection of the most active compounds, demonstrating the impact of substitutions on the thiazolidinone ring. The core structure features a 4-nitrophenyl group, which was found to be a key feature for activity.
| Compound ID | R' | R'' | Average GI50 (µM) | Most Sensitive Cell Lines (GI50 < 0.1 µM) |
| 2f | H | 4-chlorophenyl | 2.80 | MOLT-4 (Leukemia), SR (Leukemia), SW-620 (Colon), SF-539 (CNS), SK-MEL-5 (Melanoma) |
| 2h | H | 2,4-dichlorophenyl | 1.57 | MOLT-4 (Leukemia), SR (Leukemia), SW-620 (Colon), SF-539 (CNS), SK-MEL-5 (Melanoma) |
Note: GI50 is the concentration of the compound that inhibits the growth of cancer cells by 50%. A lower GI50 value indicates higher potency.
The data reveals that substitutions at the R'' position of the thiazolidinone ring significantly modulate the cytotoxic activity. Specifically, the presence of a substituted phenyl ring at this position is a key determinant of potency. Compound 2h , with a 2,4-dichlorophenyl substituent, demonstrated the most potent anticancer activity across the tested cell lines, with an average GI50 of 1.57 µM.[1] Notably, both compounds 2f (4-chlorophenyl) and 2h exhibited remarkable activity against leukemia, colon cancer, CNS cancer, and melanoma cell lines at submicromolar concentrations.[1]
Key Structure-Activity Relationship Insights
The analysis of the Ciminalum-thiazolidinone hybrids provides the following key SAR observations:
-
Importance of the Ciminalum Moiety : The (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment (derived from Ciminalum) is crucial for the observed biological activity.[1]
-
Influence of Phenyl Ring Substitution : The presence of a 4-nitrophenyl group on the propenylidene moiety is a consistent feature in the most active compounds, suggesting its importance for target interaction.
-
Impact of Thiazolidinone Ring Substituents : The nature of the substituent on the thiazolidinone ring plays a critical role in modulating the anticancer potency. Aryl substitutions, particularly those with electron-withdrawing groups like chlorine, enhance the cytotoxic effects. The 2,4-dichlorophenyl group in compound 2h was found to be the most favorable substitution for potent and broad-spectrum anticancer activity.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Analogs
The target compounds were synthesized via a condensation reaction between Ciminalum ( (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) and the corresponding N-substituted 2-thioxo-4-thiazolidinones. The reaction is typically carried out in a suitable solvent, such as acetic acid, in the presence of a catalyst like sodium acetate, and heated to reflux. The resulting product is then isolated and purified using standard techniques like recrystallization or column chromatography. The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H-NMR and 13C-NMR.[1]
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)
The anticancer activity of the synthesized analogs was evaluated by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Cell Preparation : The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment : The cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compounds are then added at a single concentration (e.g., 10 µM) and incubated for an additional 48 hours.
-
Cell Viability Assay : After the incubation period, the cells are fixed in situ with trichloroacetic acid (TCA). The fixed cells are then stained with sulforhodamine B (SRB).
-
Data Analysis : The absorbance of the stained cells is measured using a plate reader. The percentage of growth is calculated for each cell line. For compounds showing significant growth inhibition, a five-dose response curve is generated to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells at the start of the incubation).
Visualizing the Structure-Activity Relationship and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General workflow for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of the analogs.
Caption: Experimental workflow for the in vitro anticancer activity screening using the NCI-60 panel and SRB assay.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-2-phenylprop-2-enamide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 3-Chloro-2-phenylprop-2-enamide must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its classification as a halogenated organic compound, specific waste management procedures are required. This guide provides essential, step-by-step instructions for the safe handling and disposal of this substance.
Immediate Safety and Handling Precautions
Prior to disposal, it is critical to observe all standard safety protocols for handling chemical substances. This includes wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of aerosolization. |
In the event of a spill, immediately evacuate the area and consult your institution's chemical spill response protocol. Small spills may be cleaned up using an inert absorbent material, which must then be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with regulations.
-
Waste Identification and Classification:
-
Waste Segregation:
-
Container Management:
-
Labeling:
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain or in regular trash.
-
Table 2: Disposal "Don'ts"
| Action to Avoid | Rationale |
| Mixing with Non-Halogenated Waste | Halogenated waste requires specific disposal methods, often incineration at high temperatures, and mixing complicates and increases disposal costs.[2] |
| Disposing Down the Drain | This can lead to environmental contamination and may violate local and federal regulations. |
| Evaporation in a Fume Hood | This is not a compliant disposal method and can release harmful vapors into the environment. |
| Placing in Regular Trash | This is illegal and poses a significant risk to sanitation workers and the environment. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 3-Chloro-2-phenylprop-2-enamide
Essential Safety and Handling Guide for 3-Chloro-2-phenylprop-2-enamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds, such as acrylamide and its derivatives, due to the limited specific data for this particular substance. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it may have similar hazards to related substances, including potential carcinogenicity and neurotoxicity[1].
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) approved[2] |
| Skin Protection | Gloves | Nitrile gloves (double-gloving recommended)[3] |
| Lab Coat | Fully buttoned with sleeves extending to the wrists[4] | |
| Apron | Plastic apron for diluting or filling[5] | |
| Respiratory Protection | Dust Mask/Respirator | For handling powder, use a full-face respirator if exposure limits are exceeded[1][2]. Work in a fume hood whenever possible[5]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital to minimize risk and ensure a safe laboratory environment.
Designated Work Area
-
All work with this compound, especially when in powdered form, should be conducted in a designated area within a chemical fume hood to prevent inhalation of aerosols[4][5].
-
Cover work surfaces with absorbent bench pads for easy cleanup of potential spills[4].
Weighing and Solution Preparation
-
When weighing the solid powder, do so within a fume hood to avoid generating airborne dust[1][3].
-
If a balance cannot be placed inside a fume hood, tare a sealed container, add the powder to the container inside the hood, and then weigh the sealed container[4].
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
General Handling
-
Avoid direct contact with the skin, eyes, and clothing[5].
-
Do not eat, drink, or smoke in the laboratory[5].
-
Wash hands thoroughly after handling the compound, even if gloves were worn[6].
-
Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area[6][7].
Spill and Accident Procedures
-
On Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention[1][7].
-
In Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].
-
Small Spills: For liquid spills, use an absorbent powder from a spill kit. For dry spills, carefully scrape the material into a clean, labeled container for disposal without creating dust[1]. The spill site can then be treated with appropriate decontaminating solutions[1].
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused this compound and any solutions containing it should be treated as hazardous waste[3].
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of all hazardous waste through your institution's EHS department[1][3]. Do not dispose of this chemical down the drain.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench pads, and pipette tips, should also be disposed of as hazardous waste[1].
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
